molecular formula C2H3KO4S B1237600 Polyvinylsulfuric Acid Potassium Salt CAS No. 25191-25-7

Polyvinylsulfuric Acid Potassium Salt

Cat. No.: B1237600
CAS No.: 25191-25-7
M. Wt: 162.21 g/mol
InChI Key: WZAPMUSQALINQD-UHFFFAOYSA-M
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Description

Contextual Significance of Polyelectrolytes in Polymer Science

Polyelectrolytes are a significant class of polymers characterized by repeating units that bear an electrolyte group. wikipedia.org These groups dissociate in aqueous solutions, such as water, rendering the polymer chain charged. wikipedia.org Consequently, polyelectrolytes, sometimes referred to as polysalts, exhibit properties of both electrolytes (salts) and polymers. wikipedia.org Their solutions are often electrically conductive like salts and can be viscous like polymer solutions. wikipedia.org The presence of charged groups along the polymer backbone is a defining feature that significantly influences their behavior and properties. numberanalytics.com

In polymer science, polyelectrolytes are fundamental in understanding the structure, stability, and interactions of various molecular assemblies. wikipedia.org They can be categorized as polycations (positively charged) and polyanions (negatively charged). wikipedia.org Many biological molecules, such as DNA and polypeptides, are naturally occurring polyelectrolytes. wikipedia.org Synthetic polyelectrolytes have found extensive use in numerous industries, including water treatment, paper manufacturing, and cosmetics. wikipedia.orgtaylorandfrancis.com The ability to modify the flow and stability of aqueous solutions and gels is a key reason for their widespread application. wikipedia.org Research in this area continues to expand, focusing on synthesis, characterization, and new applications. numberanalytics.com

Overview of Polyvinylsulfuric Acid Potassium Salt as a Representative Anionic Polyelectrolyte

This compound (PVSK) is a prominent example of an anionic, or negatively charged, polyelectrolyte. atamanchemicals.com Its structure consists of a polyvinyl backbone with pendant sulfate (B86663) groups. cymitquimica.com The negative charges from the sulfate groups are balanced by potassium counter-ions, which contributes to its stability in solution. cymitquimica.com PVSK is recognized for its water-soluble nature.

This compound is utilized in scientific research for various purposes. chembk.com One notable application is in colloidal titration, a method used to determine the charge of high molecular weight polymers. chembk.com In this technique, the negatively charged colloidal particles formed by PVSK in water react with positively charged colloids, allowing for the determination of charge density. chembk.com The properties of PVSK, such as its viscosity and interaction with other materials, can be influenced by factors like its molecular weight and the degree of sulfonation. cymitquimica.com

Chemical and Physical Properties of this compound

Property Value/Description Source(s)
CAS Number 26837-42-3 sci-hub.sethermofisher.comfishersci.com
Molecular Formula (C₂H₃KO₄S)n chembk.comthermofisher.comfishersci.com
Appearance Crystalline Powder, Beige-Brown to White sci-hub.sefishersci.com
Approximate Molecular Weight ~170,000 - 175,000 g/mol thermofisher.comfishersci.comsigmaaldrich.com

| Key Structural Feature | Poly(vinyl) backbone with sulfate groups | cymitquimica.com |

Scope and Research Objectives for Advanced Studies

The unique properties of this compound have made it a subject of advanced academic and industrial research. taylorandfrancis.com Studies often focus on its application in material science and electrochemistry.

Research objectives in advanced studies include:

Material Science: Investigating its use in forming hydrogels for potential applications in tissue engineering. Its compatibility with other polymers allows for the creation of composite materials with tailored properties. Research has also explored its role in stabilizing nanoparticles, controlling their size and surface characteristics for use in biosensing and imaging.

Electrochemical Applications: Studies have examined the deposition of PVSK on electrodes, which has been shown to enhance electrochemical properties. This indicates its potential for use in the development of sensors and biosensors. It is also studied for its ability to improve conductivity and reactivity in electrochemical systems.

Surface Modification: As a polyelectrolyte, PVSK is used in the layer-by-layer deposition technique to form thin polymeric films on surfaces, which is of interest in creating innovative textiles. taylorandfrancis.com

Characterization Techniques: Advanced analytical methods are employed to characterize PVSK. For instance, X-ray Photoelectron Spectroscopy (XPS) has been used to create reference spectra databases for polymers, including detailed analysis of the core level and energy loss spectra of PVSK's constituent elements. sci-hub.se

Research Findings on this compound

Research Area Key Findings Source(s)
Colloidal Titration PVSK forms negatively charged colloidal particles in water, making it a standard reagent for determining the charge of high molecular weight polymers through electrical neutralization principles. chembk.com
Nanoparticle Synthesis It can act as a stabilizer for nanoparticles, influencing their size and surface properties for applications in biosensing and drug delivery.
Electrode Modification Deposition of PVSK on electrodes has been found to enhance their electrochemical properties, suggesting potential in sensor technology.

| Surface Analysis | X-ray Photoelectron Spectroscopy (XPS) provides detailed data on the elemental composition and chemical state of the polymer's surface. | sci-hub.se |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;ethenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S.K/c1-2-6-7(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPMUSQALINQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-25-7 (Parent)
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
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DSSTOX Substance ID

DTXSID70948046
Record name Potassium ethenyl sulfate
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26837-42-3, 25191-25-7
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monoethenyl ester, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium ethenyl sulfate
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Record name Polyvinyl sulphuric acid potassium salt
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Synthetic Methodologies and Polymerization Processes for Polyvinylsulfuric Acid Potassium Salt

Monomer Synthesis and Precursor Preparation

The primary monomer for the synthesis of polyvinylsulfuric acid potassium salt is vinyl sulfuric acid. The preparation of this monomer is a critical first step, and several synthetic routes have been developed.

One common industrial method for producing vinyl sulfonic acid involves the alkaline hydrolysis of carbyl sulfate (B86663). This reaction is highly exothermic and requires careful control of temperature and pH. wikipedia.org The process typically uses calcium hydroxide (B78521) as the hydrolysis medium, resulting in a solution of calcium vinyl sulfonate. Subsequent acidification with sulfuric acid yields vinyl sulfonic acid and the poorly soluble by-product, calcium sulfate, which can be removed by filtration. wikipedia.org

Another established method for synthesizing vinyl sulfonic acid is through the dehydration of isethionic acid using a strong dehydrating agent such as phosphorus pentoxide. atamanchemicals.com Additionally, a multi-step process starting from chloroethane (B1197429) is also a viable route. This involves sulfochlorination of chloroethane, followed by dehydrohalogenation to form vinylsulfonyl chloride, and finally, hydrolysis of the acid chloride to yield vinyl sulfonic acid. wikipedia.orgatamanchemicals.com

The precursor to the final potassium salt polymer is often the sodium salt of vinyl sulfonic acid. This can be prepared by reacting sulfur trioxide with absolute ethanol (B145695) to form ethionic acid, which is then treated with sodium hydroxide. kyoto-u.ac.jp The resulting sodium vinyl sulfonate can be purified and used in subsequent polymerization steps. The conversion to vinyl sulfonic acid can be achieved by treating an aqueous solution of sodium vinyl sulfonate with hydrochloric acid, followed by removal of the resulting sodium chloride. atamanchemicals.com

The following table summarizes the key synthetic methods for vinyl sulfonic acid:

Starting Material Key Reagents Intermediate(s) Final Product Reference(s)
Carbyl SulfateCalcium Hydroxide, Sulfuric AcidCalcium Vinyl SulfonateVinyl Sulfonic Acid wikipedia.org
Isethionic AcidPhosphorus Pentoxide-Vinyl Sulfonic Acid atamanchemicals.com
ChloroethaneSulfuryl Chloride, Base, WaterVinylsulfonyl ChlorideVinyl Sulfonic Acid wikipedia.orgatamanchemicals.com
EthanolSulfur Trioxide, Sodium HydroxideEthionic Acid, Sodium Vinyl SulfonateVinyl Sulfonic Acid kyoto-u.ac.jp

Polymerization Approaches and Mechanisms

The polymerization of vinyl sulfuric acid or its salts to form this compound can be achieved through several approaches, each with its own distinct mechanism and level of control over the final polymer structure.

Vinyl Sulfuric Acid Polymerization in the Presence of Potassium Salts

A straightforward method for synthesizing this compound is the direct polymerization of vinyl sulfuric acid in the presence of a potassium salt. In this approach, the vinyl sulfuric acid monomer is polymerized, and the resulting polyacid is neutralized in situ by the potassium salt present in the reaction medium.

The polymerization is typically initiated by a radical initiator. For instance, the polymerization of vinyl sulfonic acid has been demonstrated using a radical initiator like 2,2′-azobis(2-methylpropanediamine) dihydrochloride. researchgate.net The reaction proceeds via a free-radical mechanism where the initiator generates free radicals that attack the carbon-carbon double bond of the vinyl sulfuric acid monomer, initiating the polymer chain growth. The presence of potassium ions from a dissolved salt ensures that the resulting polymeric acid is in its potassium salt form.

Neutralization-Driven Polymerization Strategies

Neutralization-driven polymerization, in the context of this compound, refers to strategies where the state of ionization of the monomer or the polymer plays a crucial role in the polymerization process. The polymerization of ionic monomers like vinyl sulfonic acid is significantly influenced by the pH of the reaction medium. researchgate.net

Research has shown that the conversion of vinyl sulfonic acid in free radical polymerization is highest in acidic media and decreases as the pH becomes more basic. researchgate.net This suggests that the protonated form of the monomer is more reactive towards polymerization under these conditions. In a "neutralization-driven" strategy, one could envision a process where the polymerization is initiated with the vinyl sulfonic acid monomer, and as the polymer forms, a potassium base (like potassium hydroxide) is added to neutralize the polymer and control the properties of the resulting polyelectrolyte solution.

Alternatively, the polymerization can be carried out using the potassium salt of vinyl sulfonic acid as the monomer. In this case, the polymerization is "driven" by the reactivity of the vinyl sulfonate anion. The electrostatic interactions between the charged monomers and the growing polymer chain can influence the polymerization kinetics and the final polymer conformation.

Solvent-Based Synthetic Routes

The choice of solvent is a critical parameter in the synthesis of this compound as it can significantly impact the polymerization rate and the properties of the resulting polymer. Due to the ionic nature of the monomer and the resulting polymer, water is a common solvent for this polymerization.

The polarity of the solvent can influence the behavior of the growing polymer chains. In ionic polymerization, the solvent's ability to solvate the ion pairs at the active chain ends affects the reactivity and the rate of propagation. researchgate.netwikipedia.org For instance, in anionic polymerization, polar aprotic solvents can stabilize the active centers. fiveable.me While less common for vinyl sulfuric acid, the principles of solvent effects in ionic polymerization are relevant to understanding how to control the synthesis.

In free-radical polymerization, the solvent can also play a role through chain transfer reactions, which can affect the molecular weight of the polymer. researchgate.net The solubility of the monomer, initiator, and the resulting polymer in the chosen solvent system is also a key consideration for achieving a successful polymerization.

Control over Polymerization Characteristics

The physical and chemical properties of this compound are highly dependent on its molecular weight and chain length. Therefore, controlling these characteristics during polymerization is of paramount importance for tailoring the polymer for specific applications.

Regulation of Polymerization Degree and Chain Length

Several strategies can be employed to regulate the degree of polymerization and chain length during the synthesis of this compound. These methods are generally applicable to free-radical and ionic polymerization techniques.

In free-radical polymerization , the following factors can be adjusted to control the polymer's molecular weight:

Initiator Concentration : Increasing the concentration of the initiator relative to the monomer concentration leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight. researchgate.net

Chain Transfer Agents : The addition of a chain transfer agent, such as a thiol or certain alcohols like isopropanol, can effectively decrease the molecular weight of the polymer. researchgate.net The chain transfer agent terminates a growing polymer chain and initiates a new one.

Temperature : Higher reaction temperatures generally lead to a decrease in the average molecular weight, as the rate of termination reactions increases more significantly with temperature than the rate of propagation. researchgate.net

In ionic polymerization , particularly living ionic polymerization, there is a high degree of control over the polymer's characteristics:

Monomer-to-Initiator Ratio : In a living polymerization system, where termination and chain transfer reactions are absent, the degree of polymerization is directly determined by the molar ratio of the consumed monomer to the initiator. fiveable.meswaminathansivaram.in

Controlled/Living Polymerization Techniques : Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while more complex, offer precise control over the molecular weight and can produce polymers with a narrow molecular weight distribution (low polydispersity). swaminathansivaram.in These methods involve a dynamic equilibrium between active and dormant polymer chains.

The table below summarizes the methods for controlling polymerization characteristics:

Polymerization Method Control Parameter Effect on Molecular Weight Reference(s)
Free-Radical PolymerizationIncrease Initiator ConcentrationDecrease researchgate.net
Free-Radical PolymerizationAdd Chain Transfer AgentDecrease researchgate.net
Free-Radical PolymerizationIncrease TemperatureDecrease researchgate.net
Living Ionic PolymerizationIncrease Monomer/Initiator RatioIncrease fiveable.me
Controlled/Living PolymerizationVaries by techniquePrecise Control swaminathansivaram.in

Management of Polydispersity Index

The polydispersity index (PDI) is a critical parameter in polymer science, indicating the distribution of molecular masses in a given polymer sample. A low PDI (closer to 1.0) signifies a more uniform polymer chain length, which is often crucial for predictable material performance. In the synthesis of this compound, controlling the PDI is paramount for achieving consistent properties.

Conventional free-radical polymerization of vinyl monomers often leads to polymers with broad PDI values (typically > 2) due to the stochastic nature of termination and chain transfer reactions. To achieve better control over the polymerization of vinylsulfonate monomers and thus obtain PVSK with a narrow molecular weight distribution, advanced polymerization techniques are employed.

Controlled Radical Polymerization (CRP) methods, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven effective in managing the PDI of polyvinylsulfonates. RAFT polymerization introduces a chain transfer agent (CTA) into the polymerization system, which reversibly deactivates the growing polymer chains, allowing for simultaneous growth of most chains and resulting in a more uniform polymer population. researchgate.net

The choice of CTA is critical for the successful RAFT polymerization of vinylsulfonate precursors. Xanthates and dithiocarbamates are classes of CTAs that have been shown to effectively control the polymerization of vinyl esters and related monomers. mdpi.com The general mechanism involves the rapid addition of a propagating radical to the thiocarbonyl group of the CTA, followed by fragmentation of the intermediate radical to release a new radical that can initiate further polymerization. This reversible process ensures that all polymer chains have an approximately equal opportunity to grow.

While specific data for the RAFT polymerization of potassium vinylsulfonate is limited in publicly available literature, studies on analogous vinyl sulfonate esters provide valuable insights. The following table, based on research on related monomers, illustrates how the choice of CTA and reaction conditions can influence the PDI.

Table 1: Illustrative Data on Controlled Radical Polymerization of Vinyl Sulfonate Analogs This table presents data from analogous polymer systems to demonstrate the principles of PDI management, due to the limited availability of specific data for this compound.

MonomerCTA TypeInitiatorTemperature (°C)PDIReference
Neopentyl EthenesulfonateXanthateAIBN701.2 - 1.4 researchgate.net
Butyl EthenesulfonateXanthateAIBN701.3 - 1.5 researchgate.net
Acrylamide/AMPSA*- (Free Radical)KPS700.26 - 0.49** nih.gov

*AMPSA: 2-Acrylamido-2-methyl-1-propanesulfonic acid, a sulfonated monomer. Note: The PDI for the free radical polymerization of Acrylamide/AMPSA is influenced by the monomer-to-initiator ratio.

Influence of Reaction Conditions on Polymer Architecture and Branching

The architecture of a polymer, including its degree of branching, significantly impacts its physical and chemical properties such as viscosity, solubility, and rheological behavior. In the synthesis of this compound, several reaction parameters can be manipulated to influence the final polymer structure.

Temperature: Polymerization temperature has a profound effect on reaction kinetics and polymer architecture. Higher temperatures generally lead to an increased rate of polymerization. However, they can also promote chain transfer reactions, where the growing polymer chain terminates by transferring a radical to a monomer, solvent, or another polymer chain. Chain transfer to the polymer is a primary mechanism for the formation of long-chain branches. For polyvinyl polymers, an increase in polymerization temperature is often associated with a higher degree of branching. researchgate.net

Monomer Concentration: The concentration of the monomer can also influence the polymer architecture. At high monomer concentrations, the probability of chain transfer to the monomer increases, which can lead to the formation of short-chain branches. In the context of vinylsulfonic acid polymerization, monomer concentration has been shown to affect the polymerization kinetics, with phenomena like autoacceleration being observed at certain concentrations, which can in turn impact the final polymer structure. researchgate.net

pH of the Reaction Medium: For the polymerization of ionizable monomers like vinylsulfonic acid, the pH of the aqueous solution is a critical parameter. The degree of ionization of the monomer affects its reactivity and the electrostatic interactions between the monomer and the growing polymer chain. Research on the polymerization of vinylsulfonic acid has shown that the rate of conversion is significantly influenced by the pH, with higher conversions observed in acidic media compared to basic media. researchgate.netresearchgate.net This change in polymerization kinetics can indirectly affect the polymer's molecular weight and architecture.

Purification Techniques for this compound

Following polymerization, the crude this compound product contains various impurities, including unreacted monomers, initiator fragments, low-molecular-weight oligomers, and inorganic salts from the neutralization step. The removal of these impurities is essential to obtain a polymer with well-defined properties suitable for its intended applications. The primary purification methods for polyelectrolytes like PVSK are dialysis and ultrafiltration.

Dialysis: Dialysis is a widely used technique for separating molecules in a solution based on differences in their rates of diffusion through a semi-permeable membrane. thermofisher.com For the purification of PVSK, the crude polymer solution is placed inside a dialysis bag made of a material with a specific molecular weight cut-off (MWCO). The MWCO is chosen to be large enough to allow small molecules (impurities) to pass through but small enough to retain the larger polymer chains. The dialysis bag is then submerged in a large volume of deionized water (the dialysate). Due to the concentration gradient, the impurities diffuse out of the bag into the surrounding water. The dialysate is changed periodically to maintain a high concentration gradient and ensure efficient purification. slideshare.net The process is typically carried out at a low temperature to minimize any potential degradation of the polymer. slideshare.net

Ultrafiltration: Ultrafiltration is another membrane-based separation technique that uses pressure or a centrifugal force to separate molecules based on size. nih.gov In this method, the crude PVSK solution is forced against a semi-permeable membrane. Water and small solute molecules pass through the membrane (permeate), while the larger polymer molecules are retained (retentate). This process not only purifies the polymer but can also be used to concentrate the polymer solution. Diafiltration, a specific mode of ultrafiltration, involves the continuous addition of fresh solvent to the retentate while filtration is in progress, which enhances the removal of impurities.

A general laboratory protocol for the purification of PVSK would involve the following steps:

The crude polymer solution is placed in a dialysis tube with an appropriate MWCO (e.g., 10-14 kDa).

The sealed tube is immersed in a large container of deionized water with gentle stirring.

The external water is replaced every few hours for a period of 48 hours or until the conductivity of the external water remains constant, indicating the removal of ionic impurities.

The purified polymer solution is then recovered from the dialysis tube and can be lyophilized (freeze-dried) to obtain the solid PVSK powder. slideshare.net

Considerations for Scalable Synthesis in Research and Industrial Contexts

The transition of a polymerization process from a laboratory scale to a research or industrial scale introduces a new set of challenges that must be carefully considered to ensure a safe, efficient, and reproducible synthesis of this compound. catsci.com

Heat Transfer and Thermal Management: Polymerization reactions are often highly exothermic. On a small laboratory scale, the high surface-area-to-volume ratio of the reaction vessel allows for efficient dissipation of heat to the surroundings. However, as the reactor volume increases, the surface-area-to-volume ratio decreases significantly. catsci.com This can lead to a buildup of heat within the reactor, potentially causing a runaway reaction, which can result in a loss of control over the polymerization, broadening of the PDI, and the formation of undesired byproducts. Therefore, for large-scale synthesis, robust cooling systems and careful monitoring of the internal temperature are critical. The design of the reactor, including the use of cooling jackets and internal cooling coils, becomes a crucial factor.

Mass Transfer and Mixing: Efficient mixing is essential to ensure a homogeneous distribution of reactants (monomer, initiator) and to maintain a uniform temperature throughout the reactor. In large-scale reactors, achieving efficient mixing of viscous polymer solutions can be challenging. helgroup.com Inadequate mixing can lead to localized "hot spots" and variations in reactant concentrations, resulting in a polymer with a broad molecular weight distribution and inconsistent properties. The choice of stirrer design and agitation speed must be carefully optimized for the specific rheological properties of the reaction mixture.

Process Control and Reproducibility: Maintaining consistent product quality from batch to batch is a key requirement in industrial production. This necessitates precise control over all reaction parameters, including temperature, pressure, reactant feed rates, and mixing conditions. helgroup.com The implementation of online monitoring techniques to track reaction progress (e.g., by measuring viscosity or monomer conversion) can provide real-time data for process control and help ensure reproducibility.

Advanced Characterization Techniques for Structural and Solution Analysis of Polyvinylsulfuric Acid Potassium Salt

Spectroscopic Methods for Elucidating Chemical Structure and Functional Groups

Spectroscopy is a fundamental tool for probing the molecular structure of Polyvinylsulfuric Acid Potassium Salt. By interacting with electromagnetic radiation, molecules reveal characteristic fingerprints that allow for the identification of functional groups, verification of the polymer backbone, and assessment of chemical modifications.

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfonic Acid Group and Polymer Backbone Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. This results in a unique spectrum that confirms the presence of key structural features.

The FTIR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonic acid salt group (-SO₃⁻K⁺) and the saturated hydrocarbon backbone (-CH₂-CH-). The symmetric and asymmetric stretching vibrations of the S=O bond in the sulfonate group are particularly prominent and are primary indicators of successful sulfonation. The C-H stretching and bending vibrations confirm the integrity of the polyvinyl backbone.

Key Research Findings from FTIR Analysis:

Sulfonate Group Identification: The presence of strong, characteristic peaks for S=O and S-O vibrations confirms the high degree of sulfonation on the polymer chain.

Polymer Backbone Verification: Absorption bands corresponding to C-H stretching and bending modes verify the underlying polyvinyl structure.

Absence of Impurities: The absence of significant peaks from hydroxyl (-OH) or carbonyl (C=O) groups can indicate the purity of the polymer and the absence of oxidation or residual starting materials.

Below is a table summarizing the typical FTIR absorption bands observed for this compound.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2920-2950C-H Asymmetric StretchPolymer Backbone (CH₂)
2850-2870C-H Symmetric StretchPolymer Backbone (CH₂)
1450-1470C-H Bend (Scissoring)Polymer Backbone (CH₂)
1200-1260S=O Asymmetric StretchSulfonate Group (-SO₃⁻)
1040-1080S=O Symmetric StretchSulfonate Group (-SO₃⁻)
750-850S-O StretchSulfonate Group (-SO₃⁻)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Vinyl Group Integrity and Sulfonation Efficiency

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net For this compound, NMR is invaluable for confirming the polymer's structural integrity and determining the efficiency of the sulfonation process.

¹H NMR spectroscopy can be used to analyze the protons along the polymer backbone. researchgate.net The signals from the methine (-CH-) and methylene (-CH₂-) groups will show characteristic chemical shifts and splitting patterns. A crucial application is to verify the absence of residual vinyl groups (-CH=CH₂) from the polymerization monomer, which would indicate incomplete polymerization. The degree of sulfonation can be estimated by comparing the integration of signals from the polymer backbone with those of any remaining unsulfonated vinyl groups.

¹³C NMR provides complementary information, showing distinct signals for the different carbon atoms in the polymer repeat unit. The carbon atom attached to the sulfate (B86663) group will have a characteristic downfield chemical shift due to the electronegativity of the oxygen atoms.

Detailed Research Findings from NMR Analysis:

Confirmation of Polymerization: The disappearance of signals in the 5-6 ppm range in ¹H NMR confirms the successful polymerization of the vinyl monomer.

Structural Elucidation: The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra help to confirm the expected head-to-tail linkage of the monomer units. researchgate.net

Sulfonation Degree: Quantitative NMR techniques can be employed to determine the percentage of monomer units that have been successfully sulfonated, providing a measure of sulfonation efficiency.

The following table presents expected chemical shifts for this compound.

NucleusChemical Shift (ppm)Assignment
¹H1.5 - 2.5Methylene protons (-CH₂-) of the polymer backbone
¹H3.5 - 4.5Methine proton (-CH-) attached to the OSO₃K group
¹³C35 - 45Methylene carbons (-CH₂-) of the polymer backbone
¹³C70 - 80Methine carbon (-CH-) attached to the OSO₃K group

Chromatographic Techniques for Polymer Distribution and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For polymers like this compound, chromatographic methods are essential for determining the distribution of polymer chain lengths and for analyzing the concentration of counterions.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Assessment

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgslideshare.netresearchgate.net The principle of GPC is based on separating molecules according to their hydrodynamic volume, or size in solution. wikipedia.orgresearchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. slideshare.netresearchgate.net Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller polymer chains can penetrate the pores to varying degrees, leading to a longer path and later elution. slideshare.net A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes. researchgate.netiitk.ac.in

By calibrating the system with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the this compound sample. This analysis yields crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. slideshare.netresearchgate.netiitk.ac.in

Key Data from GPC Analysis:

Molecular Weight Averages: GPC provides accurate values for Mn, Mw, and Z-average molecular weight (Mz). iitk.ac.in

Polydispersity Index (PDI): This value indicates the heterogeneity of the polymer chain lengths. A PDI value close to 1.0 suggests a more uniform (monodisperse) sample.

Molecular Weight Distribution Curve: The chromatogram itself provides a visual representation of the distribution of different molecular weight species within the sample. researchgate.netcirs-ck.com

A typical GPC data table for a sample of this compound might look as follows.

ParameterValueDescription
Mn ( g/mol )150,000Number-Average Molecular Weight
Mw ( g/mol )175,000Weight-Average Molecular Weight
Mz ( g/mol )200,000Z-Average Molecular Weight
PDI (Mw/Mn)1.17Polydispersity Index

Ion Chromatography for Counterion Analysis

Ion Chromatography (IC) is a powerful technique used for the separation and quantification of ions. researchgate.net For this compound, IC is the preferred method for accurately determining the concentration of the potassium (K⁺) counterion. This is critical for confirming the stoichiometry of the salt and ensuring the correct salt form has been produced. researchgate.net

The method involves injecting an aqueous solution of the polymer onto an ion-exchange column. The stationary phase of the column has an affinity for cations, which causes the potassium ions to be retained. An eluent (mobile phase) containing other cations is then passed through the column, which displaces the potassium ions. The time it takes for the K⁺ ions to elute (retention time) is characteristic of that ion.

A conductivity detector is typically used to measure the concentration of the eluted ions. researchgate.netthermofisher.com By comparing the peak area of the sample to those of calibration standards with known potassium concentrations, the exact amount of potassium in the this compound sample can be quantified. lcms.cz

Detailed Research Findings from Ion Chromatography:

Quantification of Potassium: IC provides precise and accurate measurement of the potassium counterion concentration.

Purity Assessment: The technique can simultaneously detect and quantify other cationic impurities (e.g., sodium, calcium) that may be present from the manufacturing process.

Stoichiometry Confirmation: The measured potassium concentration can be used to verify that the molar ratio of potassium to sulfonate groups is correct, confirming the integrity of the salt.

A representative data set from an ion chromatography analysis is shown below.

AnalyteRetention Time (min)Concentration (mM)
Potassium (K⁺)4.821.2
Sodium (Na⁺)4.1< 0.1 (Not Quantified)
Calcium (Ca²⁺)6.2Not Detected

Elemental Composition and Stoichiometry Determination

The determination of the elemental composition and stoichiometry of this compound is fundamental to confirming its purity and the structure of its repeating monomer unit. The theoretical composition is derived from its molecular formula, (C₂H₃KO₄S)n. thermofisher.comfishersci.ca Elemental analysis is a key technique for verifying these theoretical values experimentally.

X-ray Photoelectron Spectroscopy (XPS) serves as a powerful tool for surface elemental analysis, confirming the presence of the constituent elements. sci-hub.se Studies using XPS identify the major elements in the PVSK spectrum as Carbon (C), Potassium (K), Sulfur (S), and Oxygen (O), which is consistent with its proposed chemical structure, (CH₂CH(SO₄K))n. sci-hub.se Furthermore, quantitative analysis, often specified by manufacturers, provides the weight percentage of key elements. For instance, a typical specification for the potassium content is ≥21.2%. thermofisher.com

Below is a data table outlining the theoretical elemental composition of the this compound repeating monomer unit.

ElementSymbolAtomic Mass (amu)Molar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.01124.02214.81
HydrogenH1.0083.0241.86
PotassiumK39.09839.09824.10
OxygenO15.99963.99639.45
SulfurS32.06532.06519.77
Total C₂H₃KO₄S 162.205 100.00

Note: The table represents the theoretical calculation based on the monomer unit.

Electrophoretic and Titration Methods for Charge Characterization

The defining characteristic of PVSK in solution is its high anionic charge density, originating from the sulfate groups along its polymer backbone. cymitquimica.com Electrophoretic and titration methods are essential for quantifying this charge.

Colloidal Titration for Polymeric Charge Density Determination

Colloidal titration is a simple, rapid, and accurate method widely used for determining the charge density of polyelectrolytes. In this technique, PVSK, a strong polyanion, is commonly used as a standard titrant to quantify cationic (positively charged) polymers. ncsu.edu

The fundamental principle of this method is the stoichiometric neutralization reaction that occurs between the negatively charged sulfate groups of PVSK and the positively charged groups of the polymer being analyzed (the analyte). scirp.org This interaction forms an insoluble polyion complex precipitate. The endpoint of the titration, which signifies complete charge neutralization, is typically detected using a metachromatic dye indicator, such as Toluidine Blue O (TBO). fujifilm.comncsu.edu In the presence of the cationic analyte, the TBO indicator remains blue; however, upon reaching the endpoint, the first excess of the anionic PVSK titrant interacts with the indicator, causing a distinct color change from blue to red-purple. fujifilm.com

For the quantification of unknown anionic polymers, a back-titration method is often employed. This involves adding a known excess of a standard cationic polyelectrolyte, such as poly(diallyldimethylammonium chloride) (poly-DADMAC), to the anionic sample. The unreacted excess of the cationic polymer is then titrated with a standard PVSK solution to determine the charge of the original anionic sample. scirp.org

The following table summarizes the key components and principles of a direct colloidal titration for a cationic polymer using PVSK.

Component / StepRole / DescriptionExample
Analyte The polymer with unknown positive charge density.Poly(diallyldimethylammonium chloride) (poly-DADMAC)
Titrant A standard solution of a polymer with a known negative charge density.N/400 Potassium Polyvinyl Sulfate (PVSK) Solution fujifilm.com
Indicator A dye that changes color at the endpoint of the titration.Toluidine Blue O (TBO)
Principle 1:1 Stoichiometric reaction between oppositely charged polyelectrolytes.PVSK⁻ + Polymer⁺ → [PVSK-Polymer] Complex (Precipitate)
Endpoint Detection The first excess of anionic titrant causes the indicator to change color.Blue → Red-Purple

ζ-Potential Analysis for Surface Charge Evaluation in Dispersions

Zeta (ζ) potential is a critical parameter for understanding the surface charge of particles in a dispersion and predicting the stability of the colloidal system. colostate.edu It measures the magnitude of the electrostatic potential at the boundary of the electrical double layer surrounding a particle in a liquid, providing insight into the repulsive forces between particles. colostate.edu A high absolute zeta potential value, whether positive or negative (typically > ±30 mV), is indicative of strong inter-particle repulsion and, consequently, a stable, non-aggregating dispersion. colostate.edu

For dispersions containing PVSK, ζ-potential analysis is used to evaluate how the polyelectrolyte adsorbs onto and modifies particle surfaces. As a strong anionic polyelectrolyte, the addition of PVSK to a suspension of neutral or positively charged particles will impart a significant negative surface charge, resulting in a negative ζ-potential. This technique is invaluable for optimizing formulations where PVSK is used as a dispersant or stabilizer. cymitquimica.com Methods such as electrophoretic light scattering (ELS) are commonly employed to measure the ζ-potential by determining the velocity of particles under an applied electric field. researchgate.net

Rheological Investigations of Solution Behavior and Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For PVSK, rheological investigations provide crucial information about the behavior of its aqueous solutions, which is vital for applications involving coatings and other formulations. The viscosity and viscoelastic properties of PVSK solutions are influenced by several factors, including polymer concentration, molecular weight, degree of sulfonation, temperature, and the ionic strength of the medium. cymitquimica.com

As a polyelectrolyte, PVSK chains are expected to be in an expanded conformation in deionized water due to electrostatic repulsion between the negatively charged sulfate groups. This leads to a significant increase in viscosity compared to a neutral polymer of similar molecular weight. The addition of low-molecular-weight salts (like KCl) shields these charges, causing the polymer coils to contract and resulting in a decrease in solution viscosity.

At higher concentrations, PVSK solutions can exhibit non-Newtonian behavior, such as shear-thinning (pseudoplasticity), where the viscosity decreases with an increasing shear rate. This occurs as the entangled polymer chains align in the direction of flow. Dynamic rheological measurements can also be used to probe the viscoelastic properties of the solutions, determining parameters like the storage (elastic) modulus (G') and loss (viscous) modulus (G'').

The table below illustrates the expected relationship between the concentration of PVSK in an aqueous solution and its resulting viscosity.

PVSK ConcentrationExpected Viscosity BehaviorDominant Interactions
DiluteLow viscosity, near-Newtonian behavior.Intramolecular electrostatic repulsion leads to coil expansion.
Semi-DiluteSignificant increase in viscosity, potential for shear-thinning.Intermolecular chain entanglement and electrostatic repulsion.
ConcentratedHigh viscosity, pronounced shear-thinning and viscoelastic properties.Formation of a transient polymer network due to extensive entanglement.

Microscopic and Surface-Sensitive Techniques for Morphological and Interfacial Analysis

Understanding the morphology of PVSK, particularly when incorporated into composite materials and films, requires high-resolution imaging techniques.

Scanning Electron Microscopy (SEM) for Composite Film Morphology

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of PVSK, which is used in surface coatings, specialchem.com SEM is employed to analyze the structure of composite films containing the polymer.

When PVSK is blended with another polymer, such as its precursor Polyvinyl Alcohol (PVA), to form a film, SEM can reveal critical information about the film's quality. researchgate.net Researchers can assess surface smoothness, the presence of defects like cracks or pores, and the homogeneity of the blend. By comparing SEM images of a pure polymer film with a PVSK-composite film, one can determine how the addition of PVSK influences the final morphology, potentially altering characteristics like surface roughness or phase separation behavior. This analysis is vital for developing functional coatings and membranes with specific surface properties.

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. For polyelectrolytes like this compound, AFM is instrumental in visualizing the morphology of thin films and adsorbed layers on various substrates.

When a dilute solution of this compound is deposited on a charged surface, AFM can reveal how the polymer chains arrange themselves. In studies of analogous polyelectrolyte systems, such as poly(styrene sulfonate) (PSS), AFM has shown that the surface morphology is highly dependent on the underlying substrate and the ionic strength of the deposition solution. Films can range from smooth, uniform layers to surfaces with significant roughness and distinct domain-like structures. acs.orgnih.gov

Table 1: Representative AFM Roughness Data for Polyelectrolyte Films under Varying Salt Conditions (Analogous System)

Salt Concentration (NaCl) Film Morphology Description Root-Mean-Square (RMS) Roughness (nm)
0.1 M Smooth, relatively uniform ~0.3
0.3 M Appearance of small aggregates ~0.8
1.0 M Pronounced granular or nodular features ~2.5

Data is illustrative and based on trends observed for PDDA/PSS multilayer films. acs.org

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Dynamics at Interfaces

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of thin films adsorbed onto a sensor surface. It is exceptionally well-suited for studying the layer-by-layer (LbL) assembly of polyelectrolytes like this compound.

The QCM-D technique monitors two key parameters: the change in resonant frequency (Δf) and the change in dissipation (ΔD).

Δf: A decrease in frequency corresponds to an increase in mass on the sensor surface. This allows for the precise tracking of polymer adsorption.

ΔD: An increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, as opposed to rigid. This provides qualitative information about the conformation and hydration of the polymer layer.

During the formation of a polyelectrolyte multilayer, alternating injections of a polycation and a polyanion (such as this compound) result in stepwise decreases in frequency, confirming the sequential buildup of layers. biolinscientific.com Simultaneously, the dissipation value changes with each layer addition, providing insight into the structural properties of the film. For instance, a higher dissipation value for a this compound layer would suggest it is more hydrated and less compact than the preceding polycation layer. acs.orgnih.gov

Factors such as ionic strength and pH of the polyelectrolyte solution significantly influence the adsorbed mass and layer structure, which can be quantified using QCM-D. biolinscientific.comacs.org Higher ionic strength typically leads to the adsorption of thicker, more dissipative (softer) layers because the charges on the polymer backbone are screened, allowing the chains to adopt more looped and coiled conformations on the surface. nih.gov

Table 2: Expected QCM-D Response for a Single Adsorption Step of this compound

Parameter Expected Change Interpretation
Frequency (Δf) Negative shift Mass adsorption onto the sensor surface.
Dissipation (ΔD) Positive shift Formation of a soft, hydrated, viscoelastic layer.

This table represents a generalized expected outcome for the adsorption of a strong, flexible polyelectrolyte from an aqueous solution. biolinscientific.com

Scattering Techniques for Solution Conformation and Internal Structure

Small-Angle Neutron Scattering (SANS) for Monomer-Monomer Correlations and Polyelectrolyte Effects in Solution

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure and conformation of polymers in solution over length scales from 1 to 100 nm. For polyelectrolytes like this compound, SANS can provide detailed information about chain conformation and intermolecular ordering.

In salt-free or low-salt aqueous solutions, the scattering profiles of sulfonated polyelectrolytes, such as the analogous sodium poly(styrene sulfonate) (NaPSS), often exhibit a characteristic "polyelectrolyte peak." mdpi.comresearchgate.net This peak arises from strong electrostatic repulsion between the charged polymer chains, which leads to a correlation hole, a region around each chain that is depleted of other chains. The position of this peak, q, is related to the average distance between chains and typically scales with concentration (c) as q ∝ c1/2 in semi-dilute solutions.

At higher scattering vectors (q), the scattering intensity provides information about the local conformation of a single polymer chain. For flexible polyelectrolytes, the chains are expected to adopt a more extended, rod-like conformation locally due to intramolecular charge repulsion. The analysis of this region of the scattering curve can yield the polymer's persistence length, a measure of its local stiffness. The addition of salt screens the electrostatic interactions, causing the polyelectrolyte peak to diminish or disappear and the polymer chains to adopt a more flexible, coiled conformation. epj-conferences.org

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the molecules. mit.edu The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which can be converted into a hydrodynamic radius (Rh) via the Stokes-Einstein equation. mit.edu

For a monodisperse sample of this compound in solution, DLS would provide the average hydrodynamic radius of the polymer coils. The Rh represents the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule and includes the core polymer chain as well as any associated solvent molecules.

DLS is also highly sensitive to the presence of aggregates. Because the intensity of scattered light is proportional to the sixth power of the particle radius, even a small population of large aggregates can dominate the scattering signal. This makes DLS an excellent tool for assessing the colloidal stability of this compound solutions under different conditions (e.g., varying salt concentration, pH, or temperature). The appearance of a second, larger-sized population or a significant increase in the polydispersity index (PDI)—a measure of the width of the size distribution—would indicate the onset of aggregation. nih.gov

Table 3: Illustrative DLS Parameters for a Polymer Solution

Parameter Description Typical Value for Stable Solution Indication of Aggregation
Hydrodynamic Radius (Rh) Average size of the polymer coil in solution. Dependent on molecular weight. Increase in average Rh.
Polydispersity Index (PDI) A measure of the broadness of the size distribution. < 0.2 > 0.3
Count Rate The intensity of scattered light. Stable over time. Fluctuating or rapidly increasing.

Values are general guidelines for interpreting DLS data. wyatt.com

Thermal Analysis Methods for Investigating Phase Transitions and Stability Mechanisms

Thermogravimetric Analysis (TGA) for Polymer Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. For this compound, TGA reveals the temperatures at which different degradation processes occur.

Based on studies of the very similar poly(vinylsulfonic acid) sodium salt, the thermal degradation is expected to occur in multiple stages. marquette.edu

Initial Water Loss: A small initial weight loss at temperatures below 150°C is typically due to the release of physically adsorbed water.

Desulfonation: The primary degradation of the sulfonate groups. For the sodium salt analog, this process begins around 200°C and continues up to approximately 400°C. marquette.edu This stage involves the cleavage of the C-S bond and the evolution of sulfur dioxide (SO2).

Backbone Decomposition: At higher temperatures, typically above 400°C, the polyvinyl backbone begins to degrade, leading to the formation of various hydrocarbon fragments and eventual carbonization. marquette.edu

The presence of the potassium counter-ion is expected to result in higher thermal stability compared to the free acid form of the polymer. marquette.edu The salt form generally requires higher temperatures to initiate the desulfonation process. tue.nl The final residue at high temperatures (e.g., >600°C) is typically a mixture of carbonaceous char and inorganic salts like potassium sulfate or sulfide. marquette.edu

Table 4: Thermal Degradation Stages for Poly(vinylsulfonic acid) Sodium Salt (Analogous System)

Temperature Range (°C) Mass Loss (%) Primary Process Evolved Products
~200 - 350 ~5 Initial degradation/desulfonation Water, Sulfur Dioxide (SO2)
350 - 400 ~10-15 Main desulfonation Sulfur Dioxide (SO2), Ethylene (B1197577)
400 - 570 ~25-30 Polymer backbone decomposition Hydrocarbon fragments
> 570 - - -

Data derived from the TGA curves of poly(sodium vinylsulfonate) under nitrogen. marquette.edu The final non-volatile residue was approximately 55%.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Detailed research findings and data tables regarding the glass transition and melting behavior of this compound as determined by Differential Scanning Calorimetry are not available in the reviewed scientific literature.

Fundamental Aspects of Polyvinylsulfuric Acid Potassium Salt As a Polyelectrolyte

Ion-Exchange Mechanisms and Counterion Selectivity

The primary mechanism by which Polyvinylsulfuric acid potassium salt interacts with cationic species in solution is through ion exchange. nih.gov The sulfate (B86663) groups (-SO₃⁻) along the polymer chain provide fixed negative charges, which are initially associated with potassium counterions (K⁺). cymitquimica.com When PVSK is in an aqueous environment containing other cations, these cations can compete with and replace the potassium ions at the charged sites on the polymer.

This exchange process is governed by the principles of electrostatic attraction and the relative affinity of the polymer for different cations. The general mechanism can be represented as:

P-SO₃⁻K⁺ + M⁺ ⇌ P-SO₃⁻M⁺ + K⁺

Where P-SO₃⁻ represents the polymer backbone with its fixed anionic charge, and M⁺ is a competing cation in the solution.

The selectivity of the ion-exchange process depends on several factors, including:

Cationic Valence: Higher valence cations are generally preferred over lower valence cations due to stronger electrostatic attraction. For example, a divalent cation (M²⁺) would be more strongly bound than a monovalent cation (M⁺).

Hydrated Ionic Radius: Cations with a smaller hydrated radius can approach the fixed charges on the polymer more closely, leading to a stronger interaction and preferential binding.

Concentration of Ions: The equilibrium of the ion-exchange reaction is influenced by the relative concentrations of the competing ions in the solution, as described by the law of mass action.

Studies on analogous ion-exchange resins, such as sodium polystyrene sulfonate, have demonstrated their efficacy in binding specific cations like potassium from solution, highlighting the potential for PVSK to exhibit similar selective ion-exchange properties. nih.gov The efficiency of such processes can be substantial, with some cation exchange systems showing significant improvements in production yields of certain salts. google.com

Electrostatic Interactions with Charged Species in Solution

The highly anionic nature of this compound dictates its strong electrostatic interactions with positively charged species in solution. cymitquimica.com These interactions are fundamental to its behavior and applications, such as in colloidal titration where it is used to determine the charge of cationic polymers. chembk.com The negatively charged sulfate groups on the PVSK backbone can form strong, yet often reversible, complexes with cationic polymers, proteins, and other molecules bearing positive charges. cymitquimica.comchembk.com

The strength and nature of these electrostatic interactions are influenced by:

Charge Density: The high density of sulfate groups along the PVSK chain leads to a strong electrostatic field, promoting robust binding with oppositely charged molecules. cymitquimica.com

Salt Concentration: The presence of salt in the solution can screen the electrostatic interactions between PVSK and other charged species. At higher salt concentrations, the electrostatic attraction is weakened, which can lead to the dissociation of polyelectrolyte complexes. nih.gov

Cation-π Interactions: In systems containing aromatic amino acids or other π-systems, cation-π interactions can work in concert with or in opposition to purely electrostatic interactions, and this interplay can also be salt-dependent. nih.gov

For instance, in the interaction with a positively charged polymer like Methyl Glycol Chitosan (B1678972), the electrostatic attraction leads to the formation of an insoluble precipitate, a principle utilized in colloidal titration. chembk.com

Solution Conformation and Dynamics of Polymer Chains

In dilute aqueous solutions, the conformation of this compound is that of an expanded random coil. This expansion is a direct consequence of the electrostatic repulsion between the negatively charged sulfate groups along the polymer backbone. These repulsive forces cause the polymer chain to adopt a more extended conformation compared to a neutral polymer of similar molecular weight, in order to maximize the distance between the charged groups.

Influence of Environmental Parameters on Polyelectrolyte Behavior

The polyelectrolyte behavior of this compound is highly sensitive to the surrounding chemical environment. Parameters such as pH, ionic strength, and temperature can significantly alter the polymer's properties by influencing the electrostatic interactions that govern its conformation and reactivity.

pH Effects on Charge Density and Conformation

Polyvinylsulfuric acid is a strong polyelectrolyte, meaning its sulfate groups are derived from a strong acid (sulfuric acid). As a result, these groups are fully ionized over a very broad pH range, and the charge density of the polymer remains consistently high and is largely independent of pH changes. cymitquimica.com This is in contrast to weak polyelectrolytes, such as poly(acrylic acid), where the degree of ionization of the carboxylic acid groups is highly dependent on the solution pH. nih.govresearchgate.net

Ionic Strength Modulation of Electrostatic Screening and Polymer Dimensions

The dimensions of the this compound polymer chains in solution are strongly influenced by the ionic strength of the medium. The addition of a low molecular weight salt, such as potassium chloride (KCl) or sodium chloride (NaCl), introduces a high concentration of mobile ions into the solution. These ions create an electrostatic screening effect, which reduces the repulsion between the fixed charges on the polymer chain.

This phenomenon is described by the Debye-Hückel theory, where the characteristic screening length, or Debye length, decreases with increasing salt concentration. The consequence of this increased screening is a reduction in the electrostatic repulsion between the sulfate groups on the PVSK chain. As the repulsive forces are diminished, the polymer chain is no longer forced into a highly extended conformation and can adopt a more coiled and compact structure. This change in polymer dimensions can be observed through a decrease in the solution's viscosity. researchgate.net

The effect of ionic strength on the hydrodynamic radius of polyelectrolytes is a well-documented phenomenon. Studies on other polyelectrolytes, such as chitosan nanoparticles, have shown that the particle size decreases with increasing ionic strength of the solvent, which is consistent with the principles of electrostatic screening. researchgate.net

Ionic StrengthElectrostatic RepulsionPolymer Conformation
LowHighExtended/Expanded Coil
HighLow (screened)Compact/Coiled

Temperature Dependence of Solution Properties and Polymer Coil Expansion

The solution properties of this compound are also dependent on temperature. An increase in temperature generally leads to an increase in the kinetic energy of the polymer segments and the solvent molecules. This can have several effects on the polymer's behavior in solution.

For many polymers, an increase in temperature can lead to a more expanded coil conformation. This is because the solvent quality may improve with temperature, leading to more favorable polymer-solvent interactions and a consequent swelling of the polymer coil. This expansion would be reflected in an increase in the intrinsic viscosity of the solution.

Formation and Characterization of Polyelectrolyte Complexes (PECs)

The formation of polyelectrolyte complexes (PECs) is a hallmark of the interaction between oppositely charged polymers in solution. PVSK, as a potent polyanion, readily forms PECs with various polycations. These complexes are formed through a self-assembly process driven primarily by the release of counter-ions, which results in a significant gain in entropy.

The primary driving force for the interaction between this compound and oppositely charged polyions is the strong electrostatic attraction between the negatively charged sulfate groups (-OSO₃⁻) of PVSK and the positively charged functional groups of the polycation (e.g., ammonium (B1175870) groups, -NH₃⁺). researchgate.netijcce.ac.ir This interaction leads to the formation of an insoluble precipitate under appropriate pH conditions. chembk.com

Beyond the dominant electrostatic forces, other interactions can play a role in the formation and stabilization of PVSK-based PECs. These can include:

Hydrogen Bonding: The potential for hydrogen bond formation exists, particularly when the polycation contains hydrogen-bond donor groups.

Hydrophobic Interactions: Although PVSK itself is hydrophilic, the polymer backbone can participate in hydrophobic interactions, especially if the interacting polycation has hydrophobic domains.

The interaction between PVSK and polycations like poly(diallyldimethylammonium chloride) (PDADMAC) is a classic example of strong polyelectrolyte complexation. researchgate.net Studies involving isothermal titration calorimetry (ITC) provide insights into the thermodynamics of these interactions, revealing the enthalpic and entropic contributions to complex formation. researchgate.net For instance, the complexation of PVSK with PDADMAC is characterized by a distinct heat change upon mixing, indicative of the binding process. researchgate.net

The interaction of PVSK with weak polyelectrolytes, such as chitosan, is highly dependent on the pH of the solution. Chitosan's amine groups are protonated and positively charged at acidic pH, facilitating strong electrostatic interactions with the permanently anionic PVSK. chembk.com As the pH increases, the deprotonation of chitosan's amine groups weakens the electrostatic attraction, potentially leading to the dissociation of the complex.

A summary of the primary interaction mechanisms is provided in the table below:

Polycation TypePrimary Interaction with PVSKInfluencing Factors
Strong Polycations (e.g., PDADMAC)Electrostatic attractionIonic strength
Weak Polycations (e.g., Chitosan, Polyallylamine)pH-dependent electrostatic attractionpH, Ionic strength
Cationic Surfactants Electrostatic and hydrophobic interactionsSurfactant concentration, chain length

This table is generated based on established principles of polyelectrolyte interactions.

The formation of PECs between PVSK and polycations typically leads to phase separation from the aqueous solution. This can manifest as either a solid precipitate or a liquid-liquid phase separation, resulting in a polymer-rich phase known as a coacervate. The nature of the phase separation is influenced by several factors, including the concentration of the polyelectrolytes, the ionic strength of the solution, pH (for weak polyelectrolytes), and the order of mixing. psu.edu

Phase Separation: The mixing of PVSK and a polycation solution often results in immediate turbidity, indicating the formation of insoluble complexes. ijcce.ac.ir The extent of phase separation can be quantified by measuring the turbidity of the solution. For instance, in the PVSK-poly(allylamine hydrochloride) system, the formation of water-insoluble IPCs is observed upon mixing aqueous solutions of the two polymers. ijcce.ac.ir

Re-entry Phenomena: Re-entry is a phenomenon where a phase-separated system (e.g., a precipitate or coacervate) can be redissolved by the addition of an excess of one of the polyelectrolytes or by increasing the salt concentration significantly. While the re-entry phenomenon is a known characteristic of some polyelectrolyte systems, specific detailed studies on PVSK demonstrating this behavior are not extensively documented in the reviewed literature. However, theoretical models suggest that at very high salt concentrations, the screening of electrostatic interactions can lead to the dissolution of the PECs. arxiv.orgnih.govarxiv.org The strong interaction between PVSK and many polycations may require very high salt concentrations to induce re-entry.

The table below summarizes the expected influence of key parameters on the phase behavior of PVSK-based PEC systems, based on general principles of polyelectrolyte complexation.

ParameterEffect on Phase Separation
Increasing Polyelectrolyte Concentration Promotes phase separation
Increasing Ionic Strength Generally suppresses phase separation by screening electrostatic interactions
pH (with weak polycations) Strongly influences the degree of ionization and thus phase separation
Polymer Molecular Weight Can affect the stability and morphology of the resulting complex

This table is generated based on established principles of polyelectrolyte phase behavior.

The stoichiometry of a PEC refers to the molar ratio of the charged groups of the constituent polyelectrolytes within the complex. For strong polyelectrolytes like PVSK and PDADMAC, a 1:1 charge stoichiometry is often expected, where one negative charge from PVSK is neutralized by one positive charge from the polycation. researchgate.net However, experimental studies have shown that the stoichiometry can be influenced by factors such as the order of addition of the polyelectrolytes and the presence of salt. psu.eduncsu.edu

Colloidal titration is a common technique used to determine the charge stoichiometry of PECs. In titrations of poly-DADMAC with PVSK, the endpoint, indicating charge neutralization, is found to shift with increasing salt concentration, suggesting that the salt ions influence the binding equilibrium. ncsu.edu It has been observed that during the titration of poly-DADMAC with PVSK, the system becomes turbid at a charge ratio of PVSK to poly-DADMAC between 0.93 and 0.95, even though the particles still possess a positive zeta potential. ncsu.edu This indicates the formation of non-stoichiometric, colloidally stable complexes before the point of complete charge neutralization.

The stability of PVSK-based PECs is a function of the strength of the interactions between the polyelectrolytes. The high charge density of PVSK generally leads to the formation of very stable complexes. The thermal stability of these complexes can be assessed using techniques like thermogravimetric analysis (TGA). For example, the TGA of PVSK-poly(allylamine hydrochloride) complexes can indicate the strength of the interpolymer interactions. ijcce.ac.ir

The following table presents findings on the stoichiometry of PVSK complexes with different polycations:

PolycationMethod of Stoichiometry DeterminationObserved StoichiometryReference
Poly(diallyldimethylammonium chloride) (PDADMAC)Colloidal TitrationInfluenced by salt concentration and order of addition, often near 1:1 charge ratio. ncsu.edu
Aluminum IonsStreaming Current TitrationDependent on pH and initial aluminum concentration. psu.edu

Interfacial Phenomena and Surface Activity in Aqueous Systems

The high density of charged groups in this compound imparts it with surface-active properties, although it is not a conventional surfactant with distinct hydrophilic and hydrophobic parts. Its behavior at interfaces is governed by its polyelectrolytic nature.

When PVSK is in an aqueous solution, the sulfate groups along the polymer chain will tend to be hydrated and prefer to remain in the bulk aqueous phase. However, the polymer can adsorb onto surfaces, particularly those that are positively charged, through electrostatic attraction.

Studies on the adsorption of PVSK onto a hydrophobic, negatively charged surface like polytetrafluoroethylene (PTFE) have shown that the adsorption tendency is reduced due to electrostatic repulsion. ncsu.edu This is in contrast to a polycation like poly-DADMAC, which shows a greater tendency to adsorb on such a surface. ncsu.edu

The surface tension of an aqueous solution is expected to be influenced by the presence of PVSK. Generally, polyelectrolytes can either increase or decrease the surface tension of water depending on the balance between the hydrophobic and hydrophilic nature of the polymer backbone and the charged groups. Given the highly hydrophilic nature of the sulfate groups, it is plausible that PVSK would lead to a slight increase in the surface tension of water, as the polymer chains would preferentially reside in the bulk rather than at the air-water interface. However, specific experimental data on the surface tension of PVSK solutions were not found in the reviewed literature.

The interaction of PVSK with cationic surfactants can lead to the formation of complexes that exhibit enhanced surface activity compared to the individual components. The electrostatic attraction between the anionic PVSK and the cationic head group of the surfactant, coupled with hydrophobic interactions between the surfactant tails, can lead to the formation of polymer-surfactant aggregates that readily adsorb at interfaces.

Reactivity and Chemical Transformations of Polyvinylsulfuric Acid Potassium Salt

Hydrolysis Pathways and Kinetics of Sulfuric Acid Ester Groups

The ester linkages in Polyvinylsulfuric acid potassium salt can be susceptible to hydrolysis, a reaction in which water cleaves the ester bond, resulting in the formation of a hydroxyl group on the polymer backbone and the release of a sulfate (B86663) ion and a potassium ion. smolecule.comsmolecule.com This process is essentially the reverse of the esterification of polyvinyl alcohol with a sulfating agent.

The stability of the sulfate ester groups is a critical factor for the applications of PVSK. Hydrolysis can be influenced by several factors, most notably pH and temperature.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of sulfate esters is significantly accelerated. The reaction mechanism typically involves the protonation of an ester oxygen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis can also occur, typically through the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom.

The kinetics of sulfate ester hydrolysis can be complex. Studies on the esterification of alcohols with sulfuric acid, the reverse reaction, show a strong dependence on the concentration of the acid and on temperature. oberlin.edu The forward reaction rate constants for the formation of organosulfates (k1) and the backward (hydrolysis) rate constants (k-1) for simple alcohols have been found to be on the order of 10⁻³ L mol⁻¹ min⁻¹. researchgate.net While specific kinetic data for the hydrolysis of PVSK is not extensively detailed in publicly available literature, the principles governing the hydrolysis of simple alkyl sulfates provide a foundational understanding. The rate is expected to increase significantly at extreme pH values and elevated temperatures.

Table 1: Factors Influencing Hydrolysis of PVSK

Factor Effect on Hydrolysis Rate Mechanism
Low pH (Acidic) Increases Protonation of the ester oxygen enhances susceptibility to nucleophilic attack by water.
High pH (Alkaline) Increases Nucleophilic attack by hydroxide ions on the sulfur atom of the sulfate ester.

| High Temperature | Increases | Provides the necessary activation energy for the cleavage of the C-O-S ester bond. |

Oxidation Reactions Leading to Sulfonic Acid Derivative Formation

The sulfate ester groups of PVSK are generally stable against oxidation. However, the polymer can be made to undergo specific oxidation reactions, particularly if modifications first introduce more susceptible functional groups. A more direct, though less commonly cited, transformation involves the conversion of the sulfate ester into a sulfonic acid group. This is a challenging transformation as it requires the cleavage of an oxygen-sulfur bond and the formation of a carbon-sulfur bond.

More commonly, sulfonic acid derivatives are prepared through the sulfonation of a pre-existing polymer backbone, such as polyethylene, rather than by the oxidation of a sulfate ester. wikipedia.org However, strong oxidizing agents are known to react with PVSK, though this often leads to degradation of the polymer backbone. fishersci.comspectrumchemical.com The theoretical conversion of a sulfate ester to a sulfonic acid is a significant structural change, as summarized below.

Table 2: Comparison of Sulfate Ester and Sulfonic Acid Groups

Feature Polyvinylsulfuric Acid (Sulfate Ester) Polyvinylsulfonic Acid (Sulfonic Acid)
Bonding -C-O-SO₃⁻ -C-SO₃⁻
Stability Susceptible to hydrolysis. Highly stable, resistant to hydrolysis.

| Acidity | The corresponding acid is a strong acid. | A very strong acid. |

Reduction Reactions for Sulfhydryl Group Modifications

The sulfate ester groups of this compound can be reduced to form sulfhydryl (thiol) groups (-SH). This transformation fundamentally alters the chemical nature of the polymer, converting the anionic polyelectrolyte into a polymer capable of forming disulfide bonds, coordinating with heavy metals, and participating in thiol-ene click chemistry.

The reduction can be achieved using strong reducing agents. For instance, reagents like sodium borohydride, under specific conditions, could potentially be used for this conversion, although the reaction is not trivial and may require harsh conditions or multi-step pathways. This conversion is valuable for introducing new functionalities for cross-linking or bioconjugation.

Substitution Reactions of Sulfonic Groups by Other Functional Groups

The sulfate group in PVSK can act as a leaving group in nucleophilic substitution reactions, allowing for its replacement by other functional groups. This pathway provides a versatile method for modifying the polymer's properties.

Common nucleophiles that can be used to displace the sulfate group include:

Hydroxyl groups (-OH): Using hydroxide ions can lead to the formation of polyvinyl alcohol, though this often competes with hydrolysis of the ester.

Amino groups (-NH₂): Amines can be used to introduce primary, secondary, or tertiary amine functionalities to the polymer backbone.

Azides (-N₃): The introduction of azide (B81097) groups allows for subsequent "click" chemistry reactions, such as the Huisgen cycloaddition.

The efficiency of these substitution reactions depends on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. The reaction of poly(vinyl chloride) with sodium or potassium salts of various nucleophiles has been studied, providing a model for the reactivity of polymer chains in substitution reactions. researchgate.net

Cross-linking Reactions for Hydrogel and Network Formation

This compound can be cross-linked to form hydrogels and polymer networks. evitachem.com These three-dimensional structures can absorb and retain large amounts of water or biological fluids. Cross-linking can be achieved through several methods:

Chemical Cross-linking: This involves the introduction of a cross-linking agent that forms covalent bonds between the polymer chains. For polymers containing hydroxyl or carboxyl groups, agents like ethylene (B1197577) glycol dimethacrylate (EGDMA) can be used in the presence of an initiator. researchgate.net For PVSK, cross-linking could be achieved by first partially converting the sulfate groups to more reactive functionalities.

Ionic Cross-linking: The anionic sulfate groups can form ionic cross-links with multivalent cations (e.g., Ca²⁺, Al³⁺). This method is often reversible and sensitive to the pH and ionic strength of the surrounding medium. researchgate.net

Radiation Cross-linking: High-energy radiation, such as gamma or electron beams, can be used to generate free radicals on the polymer chains, which then combine to form cross-links. This method has the advantage of not requiring a chemical cross-linker. researchgate.net

Hydrogels based on similar polymers like poly(acrylic-co-vinylsulfonic) acid have shown that the degree of swelling is highly dependent on the concentration of the ionic groups and the cross-linker density. researchgate.net

Table 3: Cross-linking Methods for PVSK-based Hydrogels

Cross-linking Method Principle Characteristics
Chemical Covalent bond formation via a cross-linking agent. Forms strong, permanent networks.
Ionic Electrostatic interaction with multivalent counter-ions. Reversible, stimuli-responsive (pH, ions).

| Radiation | Formation of covalent bonds via radical combination induced by high-energy radiation. | No chemical cross-linker needed; can be performed at room temperature. researchgate.net |

Grafting and Functionalization Strategies for Tailored Properties

Grafting involves attaching new polymer chains (grafts) onto the main polymer backbone of PVSK. This is a powerful strategy to combine the properties of two different polymers into a single material. Functionalization can also be achieved by attaching small molecules.

Strategies for grafting onto polymer backbones often involve creating active sites on the backbone that can initiate the polymerization of a second monomer.

"Grafting from": This involves creating initiating sites on the PVSK backbone from which the new polymer chains grow. For example, radical sites can be generated using radiation or chemical initiators.

"Grafting to": This method involves attaching pre-synthesized polymer chains with reactive end-groups to the PVSK backbone.

"Grafting through": This involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group).

Research on grafting acrylic acid onto chitosan (B1678972) using a potassium bromate/thiourea redox system demonstrates a common approach for initiating graft polymerization. researchgate.net Similarly, poly(vinyl alcohol) has been functionalized through various reactions, including acylation followed by reaction with sultones, to introduce new properties. mdpi.com These strategies could be adapted for the functionalization of PVSK to create materials with tailored properties for specific applications, such as enhanced biocompatibility or targeted drug delivery.

Applications and Functional Materials Development Based on Polyvinylsulfuric Acid Potassium Salt

Environmental Engineering and Remediation Technologies

The inherent properties of polyvinylsulfuric acid potassium salt, such as its high charge density and potential for chemical modification, make it a promising candidate for various environmental applications. Its utility spans from the removal of toxic contaminants to the purification of water sources.

Adsorbent Materials for Heavy Metal Ion Removal Mechanisms

The contamination of water sources with heavy metal ions is a significant environmental concern. Adsorbent materials functionalized with PVSK offer an effective means for the removal of these toxic ions. The primary mechanism for heavy metal ion removal by PVSK-based materials is ion exchange . The potassium ions associated with the sulfate (B86663) groups are readily exchanged for divalent or trivalent heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺) from the wastewater. This process is driven by the higher affinity of the sulfonate groups for the heavy metal ions compared to potassium.

Another significant mechanism is electrostatic interaction . The negatively charged sulfate groups on the polymer chain create a strong electrostatic field that attracts and binds positively charged heavy metal ions. The high density of these charged sites along the polymer backbone allows for a high capacity of metal ion uptake.

Furthermore, complexation can play a role in the adsorption process. The lone pair electrons on the oxygen atoms of the sulfate groups can form coordinate bonds with certain heavy metal ions, leading to the formation of stable complexes on the adsorbent surface.

The effectiveness of PVSK-based adsorbents can be influenced by several factors, including the pH of the solution, the initial concentration of metal ions, and the presence of competing ions. Optimal adsorption is typically observed at a pH where the heavy metal ions are in their cationic form and the sulfate groups are fully deprotonated.

Table 1: Mechanisms of Heavy Metal Ion Removal by PVSK-based Adsorbents

MechanismDescriptionKey Factors
Ion Exchange Replacement of potassium ions with heavy metal cations.Affinity of sulfate groups for metal ions, concentration gradient.
Electrostatic Interaction Attraction between negatively charged sulfate groups and positive metal ions.Surface charge density, ionic strength of the solution.
Complexation Formation of coordinate bonds between sulfate groups and metal ions.Nature of the metal ion, availability of lone pair electrons.

Cyanotoxin Adsorption Enhancement through Modified Systems

Cyanobacterial blooms can release potent toxins, such as microcystins, into water bodies, posing a serious threat to public health. While research on the direct use of PVSK for cyanotoxin adsorption is emerging, its properties suggest significant potential, particularly in modified systems. The adsorption of cyanotoxins is influenced by factors like hydrophobicity and electrostatic interactions. st-andrews.ac.ukhydronationscholars.scot

PVSK can be incorporated into or coated onto other adsorbent materials to enhance their performance. The negatively charged sulfate groups of PVSK can interact with the positively charged regions of certain cyanotoxin molecules, such as the arginine amino acid residue in microcystin-LR, through electrostatic interactions .

Moreover, the polymer backbone of PVSK can be chemically modified to introduce hydrophobic moieties. This modification would enhance the hydrophobic interactions between the adsorbent and the non-polar regions of cyanotoxins, which is a key factor in their adsorption onto various polymer surfaces. st-andrews.ac.ukhydronationscholars.scot Studies on other polymers have shown that smaller particle sizes and higher surface areas lead to greater adsorption of microcystins. st-andrews.ac.ukhydronationscholars.scot Therefore, designing PVSK-based adsorbents as micro- or nanoparticles would be a promising strategy to maximize their efficiency.

Flocculation and Coagulation Processes in Water Treatment

Flocculation and coagulation are essential processes in water treatment for the removal of suspended particles, colloids, and organic matter. researchgate.netnih.gov PVSK can act as a flocculant or a coagulant aid due to its polyelectrolytic nature.

As a coagulant aid , PVSK can be used in conjunction with primary coagulants like aluminum sulfate (alum) or ferric chloride. The long polymer chains of PVSK can bridge the small, destabilized particles (micro-flocs) formed by the primary coagulant, leading to the formation of larger, more robust flocs that settle more rapidly. This mechanism is known as bridging .

PVSK can also function through a charge neutralization mechanism. The high negative charge of the polymer can interact with and neutralize positively charged particles or flocs, reducing the repulsive forces between them and allowing them to aggregate. The effectiveness of PVSK as a flocculant depends on its molecular weight, charge density, and the specific characteristics of the water being treated, such as pH and the nature of the suspended solids. researchgate.net

Advanced Materials Science and Engineering

The unique electrochemical and physical properties of this compound are being harnessed to develop advanced materials for a range of engineering applications, from energy systems to controlled moisture management.

Proton Exchange Membranes for Electrochemical Energy Systems

Proton exchange membranes (PEMs) are a critical component of electrochemical devices like fuel cells. These membranes must exhibit high proton conductivity, good mechanical strength, and chemical stability. While perfluorosulfonic acid (PFSA) polymers like Nafion are the current standard, research is exploring alternative materials. researchgate.netyoutube.com

PVSK presents a potential alternative due to its high concentration of sulfonic acid groups, which are responsible for proton conduction. The mechanism of proton transport in a hydrated PVSK membrane is analogous to that in PFSA membranes and involves two primary mechanisms:

Grotthuss Mechanism: Protons hop between adjacent sulfonic acid groups and water molecules through the breaking and forming of hydrogen bonds.

Vehicle Mechanism: Protons are carried through the membrane by diffusing water molecules, typically in the form of hydronium ions (H₃O⁺).

For effective proton conduction, the PVSK membrane needs to be adequately hydrated. The sulfonic acid groups are hydrophilic and readily absorb water, creating a network of aqueous channels through which protons can be transported. The efficiency of proton transport is dependent on the degree of sulfonation, the morphology of the polymer, and the operating temperature and humidity. nih.gov

Table 2: Comparison of Proton Conduction Mechanisms in PEMs

MechanismDescriptionRequirement
Grotthuss Mechanism Proton hopping along a hydrogen-bonded network.High concentration of proton-donating groups (sulfonic acid) and water molecules.
Vehicle Mechanism Proton transport via diffusion of water molecules.High water content and interconnected aqueous domains within the membrane.

Superabsorbent Polymer Design for Controlled Moisture Retention

Superabsorbent polymers (SAPs) are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions. nih.govresearchgate.net PVSK can be a key component in the design of novel SAPs. The design of a PVSK-based superabsorbent involves the crosslinking of the polymer chains to form a three-dimensional network.

The high concentration of hydrophilic sulfate groups along the PVSK backbone is the primary driver for its water absorption capacity. When exposed to water, a significant osmotic pressure difference is created between the polymer network and the external solution, driving water molecules into the gel. The electrostatic repulsion between the negatively charged sulfate groups also contributes to the expansion of the polymer network, allowing for greater water uptake.

The swelling capacity and the rate of absorption can be tailored by controlling the crosslinking density . A lower crosslinking density results in a more flexible network that can expand to a greater degree and absorb more water. Conversely, a higher crosslinking density leads to a more rigid structure with lower swelling capacity but greater gel strength. researchgate.net

The performance of PVSK-based SAPs can also be influenced by the ionic strength of the solution. In the presence of salts, the osmotic pressure difference is reduced, leading to a decrease in the swelling capacity. This is a critical consideration for applications in environments with high salinity.

Fabrication of Separation Membranes for Diverse Solutes and Ion Selectivity

This compound (PVSK) is integral to the development of advanced separation membranes due to its nature as a strong polyelectrolyte. The high density of negatively charged sulfate groups along its polymer backbone makes it an excellent candidate for applications requiring ion selectivity. Membranes incorporating PVSK can be designed to control the passage of various solutes based on electrostatic interactions.

The primary mechanism of action involves ion exchange. The sulfonic groups (-SO₃⁻) are fixed within the membrane matrix, while the potassium counter-ions (K⁺) are mobile. When a solution containing various cations passes through the membrane, the fixed negative charges attract and bind positively charged ions. This property allows for the selective separation of cations from a solution. The efficiency of this separation can be influenced by factors such as the charge density of the polymer, the concentration of the ions in the feed solution, and the pH.

Research in this area focuses on creating composite membranes where PVSK is embedded within a more robust polymer matrix. This approach combines the mechanical stability of a base polymer with the functional ion-exchange properties of PVSK. Such membranes are explored for applications in water treatment, chemical purification, and the recovery of valuable metal ions from industrial effluents. The ability of these membranes to distinguish between ions of different valences (e.g., monovalent vs. divalent cations) is a key area of investigation.

Table 1: Properties of PVSK Relevant to Separation Membranes

PropertyDescriptionRelevance to Separation
Polymer TypeAnionic PolyelectrolyteProvides fixed negative charges for ion interaction. cymitquimica.com
Functional GroupSulfate (-SO₃⁻)Acts as the primary site for ion exchange, binding with cations. cymitquimica.com
Key MechanismIon Exchange / Electrostatic InteractionEnables selective transport of ions across the membrane.
Primary ApplicationIon-exchange resins, selective separation of cations.Used in purification and resource recovery processes.

Development of Composite Materials for Enhanced Mechanical and Functional Properties

The incorporation of functional additives into a polymer matrix is a common strategy to create composite materials with superior performance. While PVSK is not primarily used as a mechanical reinforcing agent, its integration into composites can impart specific functional properties, such as conductivity and surface reactivity. Studies on composite materials often involve adding particles or fibers to a resin to improve characteristics like strength and durability. For instance, potassium polytitanate particles have been used as fillers in epoxy resins to modify mechanical properties. researchgate.net

In the context of PVSK, its role in a composite is typically functional rather than structural. As a polyelectrolyte, it can be used to modify the electrical and surface properties of a material. For example, its inclusion in a polymer matrix can enhance ionic conductivity, which is a desirable trait for materials used in batteries, sensors, or as antistatic coatings. The development of such composites involves ensuring a uniform dispersion of the PVSK within the host polymer to achieve consistent properties throughout the material. The inherent water solubility of PVSK, owing to its sulfate groups, allows it to be blended with hydrophilic polymers like polyvinyl alcohol (PVA) to create functional blends. cymitquimica.commdpi.com

Table 2: Functional Role of PVSK in Composite Materials

Composite ComponentFunctionResulting PropertyPotential Application
PVSK (Additive)Provides mobile ions and charged polymer chains.Enhanced Ionic ConductivitySolid polymer electrolytes, antistatic films.
PVSK (Additive)Introduces hydrophilic, anionic surface groups.Modified Surface ChemistryFunctional coatings, biocompatible surfaces. cymitquimica.com
Base Polymer (Matrix)Provides structural integrity and mechanical strength.Overall Material DurabilityFilms, membranes, molded components. researchgate.net

Role in Biocompatible Scaffolds for Tissue Engineering (Materials Science Perspective)

From a materials science perspective, an ideal scaffold for tissue engineering must possess several key attributes: biocompatibility to avoid an immune response, biodegradability at a rate that matches new tissue formation, suitable mechanical properties to support the regenerating tissue, and a porous architecture to allow for cell infiltration and nutrient transport. nih.gov Synthetic polymers like Polyvinyl Alcohol (PVA), Poly(lactic acid), and Poly(caprolactone) are frequently used as base materials for scaffolds due to their processability and tunable properties. nih.govmdpi.com

This compound is considered for biomedical applications due to its good biocompatibility. cymitquimica.com While PVA itself is a widely studied scaffold material, the introduction of the sulfate groups in PVSK offers an additional functional advantage. mdpi.commdpi.com The anionic surface of a PVSK-containing scaffold can influence cell behavior, including adhesion and proliferation, by mimicking the negatively charged glycosaminoglycans found in the natural extracellular matrix (ECM). This makes PVSK an attractive component for creating bioactive scaffolds that can actively guide tissue regeneration. Blending PVSK with other polymers like PVA or chitosan (B1678972) allows for the fabrication of scaffolds that combine the structural benefits of the base polymer with the bioactive surface properties of PVSK. mdpi.com

Table 3: PVSK in the Context of Tissue Engineering Scaffolds

Scaffold RequirementContribution of PVSKScientific Rationale
BiocompatibilityHighPVSK exhibits good biocompatibility, minimizing adverse reactions with host tissue. cymitquimica.com
BioactivityProvides anionic surfaceNegatively charged sulfate groups can interact with cell surface receptors and mimic components of the natural ECM. cymitquimica.com
Material SynergyBlends with other polymers (e.g., PVA, Chitosan)Combines the functional surface of PVSK with the desired mechanical and degradation properties of a base polymer. mdpi.comresearchgate.net

Polymeric Encapsulation Systems for Controlled Release (Materials Science Perspective)

The design of polymeric encapsulation systems for controlled release hinges on the ability of a polymer network to entrap a target molecule and release it in response to a specific trigger, such as a change in pH, temperature, or ionic strength. The material's properties dictate the encapsulation efficiency and the release kinetics.

From a materials science standpoint, the anionic nature of this compound makes it a candidate for the encapsulation of positively charged molecules. cymitquimica.com The mechanism relies on electrostatic interactions: the negatively charged sulfate groups on the PVSK polymer chain can form complexes with cationic drugs or other active substances. This interaction effectively traps the substance within a PVSK-based matrix or nanoparticle. The release of the encapsulated substance can then be triggered by changes in the local environment. For example, in a solution with a high concentration of other cations (like sodium or calcium ions), these ions can compete for the binding sites on the PVSK, displacing the encapsulated molecule and allowing it to be released. This principle allows for the design of "smart" delivery systems that release their payload in specific physiological environments.

Industrial Chemical Processes and Catalysis

Reagent in Polymer Chemistry and Organic Synthesis

This compound serves as a specialized reagent in the fields of polymer chemistry and organic synthesis, primarily leveraging its properties as a strong, water-soluble polyelectrolyte. smolecule.com

One of its most well-defined applications is in colloidal titration. chembk.com This analytical technique is used to determine the charge density of other macromolecular compounds or colloidal particles in an aqueous solution. In this process, PVSK, a polymer with a known and high negative charge density, is used as the titrant for a solution containing a positively charged polymer, such as Methyl Glycol Chitosan. chembk.com The endpoint of the titration, often identified using a colorimetric indicator, occurs when the PVSK has completely neutralized the charge of the cationic species, causing them to precipitate. chembk.com This method is simple, rapid, and crucial for quality control in industries that use charged polymers, such as in water treatment and papermaking.

Furthermore, PVSK can function as a catalyst in certain organic reactions. Its acidic sulfate groups, when protonated, can act as solid acid catalysts, providing an alternative to liquid acids that can be difficult to separate from the reaction mixture.

Table 4: Roles of PVSK in Chemical Processes

Application AreaSpecific UseMechanism
Polymer ChemistryColloidal TitrationActs as a negatively charged standard to quantify the charge of cationic polymers via electrostatic neutralization. chembk.com
Organic SynthesisPolymeric Acid CatalystThe sulfonic acid groups facilitate acid-catalyzed reactions (e.g., esterification, hydrolysis).

Additive in Paper Making Processes for Improved Performance

The papermaking process involves the management of complex colloidal chemistry at the wet-end, where a slurry of cellulose (B213188) fibers, fillers, and chemical additives is formed into a sheet. Chemical additives are essential for achieving desired paper properties and optimizing the production process. These additives include wet-strength agents, retention aids, and sizing agents. mdpi.comncsu.edu

Applications in Petroleum Industry for Fluid Separation and Enhanced Recovery

Role as a Support or Modifier in Heterogeneous Catalysis Systems

The use of support materials is a fundamental aspect of heterogeneous catalysis, serving to disperse and stabilize the active catalytic component, thereby maximizing the surface area and efficiency. mdpi.comresearchgate.net Materials like silica, alumina, and various metal oxides are common examples of catalyst supports. mdpi.com Modifiers are also used to alter the selectivity and activity of catalysts. mdpi.com However, based on the available literature, there is a lack of specific research detailing the application of this compound as either a primary support material or a modifier in heterogeneous catalysis systems. While the general field of perovskite and supported catalysts is well-documented, the role of PVSK in this context is not explicitly described. mdpi.comresearchgate.netmdpi.com

Bioanalytical and Sensing Platforms

Immobilization Matrix for Biosensor Development and Enzyme Activity Studies

The immobilization of biological recognition elements, such as enzymes, is a critical step in the development of biosensors. nih.govnih.gov The matrix used for immobilization plays a significant role in the stability and functionality of the enzyme. Conducting polymers and other matrices are often used to entrap enzymes on electrode surfaces.

While the principle of using polymer films for enzyme immobilization is well-established, specific studies detailing the use of this compound as an immobilization matrix are limited in the reviewed literature. However, a related compound, polyvinylsulfonate, has been used in conjunction with polyaniline to create films for the entrapment of glucose oxidase in amperometric biosensors. In such systems, the polymer film provides a stable environment for the enzyme and facilitates the electrochemical detection of the enzymatic reaction products.

Mechanisms of Interaction with Biomolecules for Recognition and Detection

The fundamental principle behind the use of this compound (PVSK) in bioanalytical applications lies in its nature as a polyelectrolyte. The polymer chain of PVSK contains negatively charged sulfate groups. These anionic groups can interact with positively charged regions of biomolecules, such as proteins and nucleic acids, through electrostatic interactions.

This interaction is the basis for its potential application in recognition and detection systems. For instance, in a biosensor, if a target biomolecule has a net positive charge, it could be captured or its presence detected through its binding to a PVSK-functionalized surface. The binding event could then be transduced into a measurable signal. However, detailed mechanistic studies and specific research findings on the use of PVSK for biomolecule recognition and detection in biosensor platforms are not extensively covered in the available literature. General principles of biomolecule detection often rely on techniques like electrochemical measurements or optical changes upon binding. nih.govnih.govnih.gov

Analytical Chemistry Standards and Reagents

Standard in Colloidal Titration for Polyelectrolyte Characterization

This compound (PVSK) is a well-established and widely used anionic standard in the analytical technique of colloidal titration. fujifilm.comunnes.ac.id This method is employed for the quantitative determination of the charge of polyelectrolytes in aqueous solutions. fujifilm.comchembk.com The principle of colloidal titration is based on the stoichiometric reaction between a polycation and a polyanion to form a neutral polyion complex. fujifilm.com

In a typical direct titration of a cationic polyelectrolyte, such as chitosan or poly(diallyldimethylammonium chloride) (PDADMAC), a standardized solution of PVSK is used as the titrant. fujifilm.comresearchgate.net The titration is monitored using a colorimetric indicator, most commonly Toluidine Blue. fujifilm.comunnes.ac.id Toluidine Blue is a cationic dye that exhibits metachromasy; it is blue in its free form and turns purple or red-violet when it complexes with an excess of the anionic titrant (PVSK) after the equivalence point has been reached. fujifilm.com The endpoint of the titration is visually identified by this sharp color change. fujifilm.comunnes.ac.id Potentiometric methods using ion-selective electrodes can also be used for endpoint detection. nih.gov

The accuracy of colloidal titration is dependent on several factors, including the pH of the solution, which affects the degree of dissociation of the polyelectrolytes, and the ionic strength of the sample. fujifilm.com Due to the potential for its esterification degree to change over time, PVSK solutions are often standardized against a stable primary standard, such as a quaternary alkyl ammonium (B1175870) salt, before use. researchgate.net

Below is a data table summarizing typical components and conditions for the colloidal titration of a cationic polyelectrolyte using PVSK.

ParameterDescriptionTypical Value/CompoundReference(s)
Anionic Standard The titrant used to neutralize the cationic sample.This compound (PVSK) fujifilm.com, unnes.ac.id, researchgate.net
Cationic Analyte The positively charged polymer being quantified.Chitosan, Glycol Chitosan, PDADMAC fujifilm.com, researchgate.net
Indicator A dye that changes color at the endpoint.Toluidine Blue fujifilm.com, unnes.ac.id
Endpoint Detection The method used to determine the equivalence point.Visual color change (blue to purple/red-violet) or potentiometry. nih.gov, fujifilm.com
Typical Titrant Conc. The normality of the PVSK standard solution.N/400 fujifilm.com
pH Conditions The pH range for the titration, dependent on the analyte.Acidic (e.g., pH < 5 for Glycol Chitosan) fujifilm.com

Degradation Pathways and Environmental Fate of Polyvinylsulfuric Acid Potassium Salt

Thermal Degradation Mechanisms and Products

The thermal stability of Polyvinylsulfuric Acid Potassium Salt is a key factor in its environmental and industrial processing profile. When subjected to high temperatures, the polymer undergoes a multi-stage degradation process. Studies on the sodium salt of poly(vinylsulfonic acid), a closely related polymer, show that thermal decomposition begins at approximately 200°C and proceeds through several stages as the temperature increases. fishersci.be

The process is characterized by the breakdown of the polymer backbone and the release of volatile compounds. fishersci.be When heated to decomposition, PVSK emits toxic fumes, including sulfur oxides (SOx) and potassium oxide (K2O), in addition to carbon monoxide (CO) and carbon dioxide (CO2). researchgate.netresearchgate.netchemicalbook.comchemicalbook.com Research using thermogravimetric analysis (TGA) on the analogous sodium salt of poly(vinylsulfonic acid) reveals that the degradation profile is nearly identical in both air and nitrogen atmospheres, suggesting that the primary decomposition is not an oxidative process. fishersci.be

During thermal degradation experiments, significant foaming has been observed, with the volume of the material expanding considerably. fishersci.be This indicates the rapid evolution of gaseous products from the polymer matrix.

Table 1: Thermal Degradation Stages of Poly(vinylsulfonic acid) Sodium Salt fishersci.be This table presents data for the sodium salt, which is expected to have a similar degradation profile to the potassium salt.

Degradation StageTemperature Range (°C)Key Observations
Stage 1~200 - 350Initial mass loss begins.
Stage 2350 - 400Continued degradation.
Stage 3400 - 570Final primary degradation phase.
Residue> 600Approximately 55% of the initial mass remains as a non-volatile residue.

Photodegradation Processes and Stability under UV Irradiation

The degradation of polymers upon exposure to ultraviolet (UV) radiation is a significant environmental weathering process. UV radiation can break down the chemical bonds within a polymer, leading to changes in physical and chemical properties, including chain scission, cross-linking, discoloration, and loss of mechanical strength. basf.compatsnap.com Additives known as UV stabilizers are often incorporated into polymers to absorb UV radiation and dissipate the energy, or to scavenge the free radicals formed during photodegradation. basf.comnumberanalytics.com

While extensive research exists on the photodegradation of common polymers like polyolefins, polyvinyl chloride (PVC), and polyvinyl alcohol (PVA), specific studies detailing the photodegradation mechanisms of this compound are not widely available in published literature. researchgate.netnih.govresearchgate.net However, research on other vinyl polymers provides insight into potential pathways. For instance, the photodegradation of PVA in aqueous solutions is influenced by pH and can be accelerated by the presence of certain salts. researchgate.net Studies on polyvinylpyrrolidone (B124986) (PVP) coatings show that UV exposure leads to rapid oxidation of the polymer. nih.gov

Given the poly(vinyl) backbone of PVSK, it can be inferred that it may be susceptible to similar UV-induced degradation processes, potentially leading to the scission of the polymer chain and alteration of the sulfate (B86663) groups. However, without specific experimental data, the rate and products of PVSK photodegradation remain speculative.

Chemical Degradation in Various Aqueous and Non-Aqueous Environments

The chemical stability of this compound is largely dictated by its chemical environment. As a salt of a strong acid, it is stable in aqueous solutions and its high water solubility is a key characteristic. cymitquimica.com The potassium ions and negatively charged sulfate groups contribute to its stability in solution. cymitquimica.com

However, the compound is known to be sensitive to certain conditions:

Moisture Sensitivity: The compound is noted to be moisture-sensitive, which can affect the stability of the solid powder form. researchgate.net

Incompatibility with Strong Oxidizing Agents: PVSK is incompatible with strong oxidizing agents, which can likely cause oxidative degradation of the polymer backbone and functional groups. researchgate.netresearchgate.net

Interaction with Cations and Charged Polymers: In aqueous solutions, the sulfonate groups can undergo neutralization reactions. frontiersin.org PVSK is known to react with positively charged polymers (polycations), such as methyl glycol chitosan (B1678972), under specific pH conditions to form insoluble precipitates through a process of electrical neutralization. chembk.com This interaction represents a form of chemical transformation in an aqueous environment.

Biodegradation Potential and Microbial Interactions

Biodegradation is a critical pathway for the environmental breakdown of many organic compounds. The process relies on microorganisms, such as bacteria and fungi, to metabolize substances, breaking them down into simpler molecules. frontiersin.org

Specific studies on the biodegradation of this compound are scarce. However, research into other synthetic vinyl polymers offers context.

Polyvinyl Alcohol (PVA): PVA is known to be biodegradable by certain bacteria and fungi. nih.gov The process often involves a two-step enzymatic action, starting with oxidation by enzymes like PVA oxidase, followed by hydrolysis. nih.gov

Polyvinyl Chloride (PVC): The biodegradation of PVC is significantly more challenging due to its chemical structure. frontiersin.org However, some bacteria and fungi, particularly those isolated from plastic-dumping sites or the guts of insects, have been shown to be capable of degrading PVC, albeit slowly. nih.govfrontiersin.orgfrontiersin.org The process often targets plasticizers within the PVC first, but some microorganisms can attack the polymer backbone. nih.govfrontiersin.org

The high molecular weight and synthetic nature of PVSK suggest that it may not be readily biodegradable. The presence of sulfate groups could potentially influence microbial interactions, but without dedicated research, the susceptibility of the PVSK polymer backbone to microbial enzymatic attack remains unconfirmed. Abiotic hydrolysis is often a rate-limiting first step in the biodegradation of large polymers like polylactic acid (PLA). nih.gov A similar abiotic process might be necessary to break down PVSK into smaller fragments before any significant microbial action could occur.

Environmental Transport and Transformation Studies in Soil and Water Systems

The transport and transformation of this compound in the environment are largely governed by its physical and chemical properties.

In Water Systems: Due to its high solubility in water, PVSK is expected to be highly mobile in aquatic environments. researchgate.net If released into rivers or lakes, it would likely dissolve and be transported with the water flow rather than partitioning to sediment. Its anionic nature, conferred by the sulfate groups, means it will interact with cations present in the water. cymitquimica.comfrontiersin.org

Assessment of Persistence in the Environment

The environmental persistence of a chemical is its potential to remain in the environment for long periods without degrading. Based on the available data, an assessment of the persistence of this compound is nuanced.

A safety data sheet for the compound suggests that persistence is unlikely, though the basis for this statement is not detailed. researchgate.net This assessment is likely linked to its high water solubility and potential for abiotic degradation. researchgate.net

Abiotic Degradation: The polymer can be degraded by heat and potentially by UV light, and it reacts with strong oxidizing agents. fishersci.beresearchgate.net These pathways could contribute to its breakdown in specific environments. Abiotic hydrolysis may also play a role in its initial breakdown. nih.gov

Biodegradation: There is no direct evidence to support the rapid biodegradation of PVSK. sigmaaldrich.com Its synthetic polymer backbone suggests it is likely to be recalcitrant to microbial attack, similar to other vinyl polymers. frontiersin.org

Mobility: Its high water solubility indicates it will be mobile in aquatic systems, which could lead to dilution and transport to environments with different degradation conditions. researchgate.net

Theoretical and Computational Investigations of Polyvinylsulfuric Acid Potassium Salt Systems

Molecular Dynamics Simulations for Polymer Conformation and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of polymers like polyvinylsulfuric acid potassium salt. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of molecular interactions and conformational changes. plos.orgnih.gov

Key research findings that could be elucidated through MD simulations of PVSK include:

Conformational Transitions: Understanding how the polymer transitions between different shapes, such as coiled or extended conformations, in response to changes in the ionic strength of the solution.

Ion Condensation: Quantifying the extent to which potassium ions condense onto the polymer backbone, neutralizing its charge and affecting its solubility and interactions with other molecules.

Hydration Shell Dynamics: Characterizing the structure and dynamics of water molecules in the immediate vicinity of the polymer and its counterions, which is crucial for understanding its solution properties.

Table 1: Illustrative Data from a Hypothetical MD Simulation of PVSK

Simulation ParameterValueDescription
System Size~100,000 atomsIncludes a single PVSK chain, potassium ions, and water molecules.
Simulation Time500 nsAllows for the observation of significant conformational sampling.
Temperature300 KRepresents standard room temperature conditions.
Pressure1 atmRepresents standard atmospheric pressure.
Force FieldCHARMM/AMBERA set of parameters describing the potential energy of the system.

Coarse-Grained Modeling of Polyelectrolyte Solutions and Assemblies

While all-atom MD simulations provide a high level of detail, they can be computationally expensive for studying large systems or long-timescale phenomena. Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single "bead," thereby reducing the number of degrees of freedom in the system. nih.govmdpi.com This approach allows for the simulation of larger polymer assemblies and over longer time scales, providing insights into mesoscopic-level phenomena. mdpi.com

For PVSK solutions, a CG model would represent the polymer as a chain of beads, with each bead representing a monomer unit or a small number of monomers. The interactions between these beads would be parameterized to reproduce certain macroscopic properties of the real system, such as its structural or thermodynamic behavior. nih.gov

Potential applications of coarse-grained modeling for PVSK systems include:

Self-Assembly: Investigating the formation of aggregates or other complex structures in concentrated PVSK solutions or in the presence of other molecules.

Interaction with Surfaces: Simulating how PVSK chains adsorb onto and interact with various surfaces, which is relevant for applications such as surface modification and biocompatible coatings.

Phase Behavior: Predicting the phase diagrams of PVSK solutions under different conditions of temperature, pressure, and concentration.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov Unlike classical methods like MD, DFT can provide detailed information about the distribution of electrons within a molecule and how this influences its chemical reactivity. nih.gov

For this compound, DFT calculations could be performed on a monomer or a small oligomer to understand the fundamental electronic properties of the repeating unit. These calculations can reveal insights into:

Charge Distribution: Determining the partial charges on the atoms of the sulfate (B86663) group and the polymer backbone, which is crucial for parameterizing classical force fields used in MD simulations.

Reactivity Indices: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Interaction Energies: Accurately calculating the binding energy between a fragment of the polymer and a potassium ion or a water molecule, providing a benchmark for the accuracy of classical models.

Table 2: Hypothetical DFT Calculation Results for a PVSK Monomer Unit

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy+2.1 eVRelates to the electron-accepting ability of the molecule.
Dipole Moment5.2 DebyeIndicates the overall polarity of the monomer unit.
Partial Charge on Oxygen (Sulfate)-0.8 eHighlights the high negative charge localization on the sulfate group.

Computational Predictions of Polymer-Ion and Polymer-Surface Interactions

The interaction of this compound with ions and surfaces is central to many of its applications. Computational methods can provide a detailed picture of these interactions at the molecular level.

Polymer-Ion Interactions:

The binding of potassium ions to the sulfate groups of PVSK can be studied using a combination of quantum mechanical calculations (for high accuracy on small fragments) and classical simulations (for larger systems). These studies can help to understand the specificity of ion binding and the role of hydration in mediating these interactions. For example, simulations can quantify the potential of mean force (PMF) for bringing a potassium ion from the bulk solution to the polymer backbone, providing a measure of the binding affinity.

Polymer-Surface Interactions:

MD simulations are particularly well-suited for studying the adsorption of PVSK onto surfaces. By constructing a simulation box containing a surface (e.g., a mineral surface, a nanoparticle, or a lipid bilayer) and PVSK chains in solution, one can observe the spontaneous adsorption process and characterize the structure of the adsorbed polymer layer. These simulations can reveal:

The specific segments of the polymer that are in direct contact with the surface.

The conformation of the adsorbed polymer (e.g., trains, loops, and tails).

The influence of the adsorbed polymer on the properties of the surface and the surrounding solution.

Modeling of Phase Behavior in Complex Polyelectrolyte Systems

The phase behavior of polyelectrolyte solutions, including those containing this compound, can be complex, involving phenomena such as liquid-liquid phase separation (coacervation) and precipitation. researchgate.net Computational models can help to elucidate the driving forces behind these phase transitions.

Theoretical models, often based on statistical mechanics, can be used to predict the conditions under which a PVSK solution will separate into two or more phases. These models typically consider the interplay of electrostatic interactions, polymer-solvent interactions, and entropy.

Simulations, particularly coarse-grained MD, can also be used to directly observe phase separation. By simulating a large number of polymer chains at different concentrations and temperatures, one can identify the conditions that lead to the formation of a dense, polymer-rich phase in equilibrium with a dilute, polymer-poor phase. These simulations can provide valuable insights into the structure and properties of the resulting phases.

Key factors influencing the phase behavior of PVSK systems that can be investigated computationally include:

Polymer Concentration: The effect of increasing polymer concentration on the tendency for phase separation.

Salt Concentration: The role of added salt in screening electrostatic interactions and modulating phase behavior.

Temperature: The influence of temperature on the balance of enthalpic and entropic contributions to the free energy of the system.


Future Research Directions and Emerging Applications of Polyvinylsulfuric Acid Potassium Salt

Development of Novel Synthetic Routes with Enhanced Structural Control

The properties of PVSK are intrinsically linked to its molecular architecture, including molecular weight, polydispersity, and the distribution of sulfate (B86663) groups. Conventional synthesis, typically involving the sulfonation of polyvinyl alcohol (PVA), often yields polymers with broad molecular weight distributions and limited control over the final structure. nih.gov Future research is keenly focused on advanced polymerization techniques to overcome these limitations.

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are at the forefront of this endeavor. researchgate.net Research into the RAFT polymerization of vinyl sulfonate esters, followed by a deprotection step to yield the polysulfuric acid salt, has shown promise in producing well-defined polymers with predetermined molecular weights and narrow polydispersity. researchgate.net This level of control is crucial for tailoring the polymer's properties for specific high-performance applications. For instance, precise control over chain length and architecture can significantly influence its interaction with biological systems in biomedical applications or its efficiency in specialized separation processes.

Polymerization TechniquePotential for PVSK SynthesisKey Advantages
RAFT Polymerization Polymerization of vinyl sulfonate ester monomers followed by deprotection. researchgate.netEnables synthesis of PVSK with controlled molecular weight and low polydispersity. Allows for the creation of block copolymers.
ATRP Potential for polymerization of protected vinyl sulfate monomers.Offers another route to well-defined polymer architectures, including star and brush copolymers.
Post-polymerization Modification Sulfonation of well-defined polyvinyl alcohol (PVA) synthesized by CRP.Provides an alternative pathway to control the backbone structure before introducing the sulfate functionality.

Exploration of Advanced Functional Derivatives and Copolymers

The versatility of PVSK can be significantly expanded through the creation of advanced functional derivatives and copolymers. By incorporating other functional monomers, the resulting copolymers can possess a combination of properties not achievable with the homopolymer alone.

Future research is directed towards the synthesis of block and graft copolymers containing PVSK segments. For example, amphiphilic block copolymers, where a hydrophilic PVSK block is combined with a hydrophobic block, can self-assemble in solution to form micelles or vesicles. These nanostructures have significant potential in drug delivery systems, where they can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Furthermore, the functionalization of the PVSK backbone or its end groups with specific ligands, targeting moieties, or responsive units is an active area of investigation. This could lead to the development of "smart" materials that can respond to external stimuli such as pH, temperature, or specific biomolecules, enabling triggered release of encapsulated cargo or changes in material properties on demand.

Integration into Multifunctional Hybrid Materials and Nanocomposites

The strong anionic nature of PVSK makes it an excellent candidate for the fabrication of multifunctional hybrid materials and nanocomposites through electrostatic interactions with cationic components. These materials can exhibit synergistic properties derived from the combination of the organic polymer and inorganic nanoparticles or other functional materials.

An emerging application is in the field of perovskite solar cells, where PVSK has been investigated as a component to improve device stability and performance. diva-portal.org Its integration can help in passivating defects and controlling the morphology of the perovskite layer.

Future research will likely explore the incorporation of PVSK into a wider range of nanocomposites. For instance, PVSK-coated nanoparticles (e.g., gold, silver, or magnetic nanoparticles) can exhibit enhanced stability in aqueous media and can be used in applications such as catalysis, sensing, and biomedical imaging. The polymer can act as a stabilizer, preventing aggregation, and can also be functionalized to impart specific targeting capabilities. The development of PVSK-based layer-by-layer (LbL) assemblies with other polyelectrolytes or charged species opens up possibilities for creating thin films with tailored permeability, mechanical strength, and surface properties for applications in membranes, coatings, and sensors.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The traditional synthesis of PVSK involves the use of strong acids like sulfuric acid and organic solvents, which raises environmental concerns. A key future research direction is the development of more sustainable and environmentally friendly synthetic routes.

This includes exploring "green" solvents, reducing the use of hazardous reagents, and developing more energy-efficient processes. One promising avenue is the investigation of enzymatic synthesis. While direct enzymatic polymerization of vinyl sulfuric acid is not established, the principles of enzymatic sulfation of polysaccharides could inspire novel bio-catalytic approaches for modifying polymer backbones under milder conditions. nih.govgoogle.com For instance, research into the enzymatic sulfation of chondroitin, which utilizes sulfotransferases, highlights the potential for biocatalytic routes in sulfated polymer synthesis. nih.gov

Furthermore, understanding the environmental fate and biodegradability of PVSK is crucial. Studies on the biodegradation of sulfated polysaccharides in marine environments suggest that microorganisms possess sulfatases capable of cleaving sulfate groups, initiating the degradation process. frontiersin.org Future research should focus on assessing the biodegradability of PVSK and its derivatives to ensure that new materials are designed with their entire lifecycle in mind. This includes investigating the potential for creating biodegradable PVSK analogues by incorporating cleavable linkages into the polymer backbone.

Expanding Applications in Green Chemistry and Engineering Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov PVSK, with its unique properties, has the potential to contribute to several green chemistry and engineering applications.

As a highly charged polyelectrolyte, PVSK is an effective flocculant and can be used in water treatment to remove suspended particles and cationic pollutants. nih.gov Its application can lead to more efficient and environmentally friendly water purification processes. There is potential to explore PVSK derived from bio-based sources as a "green" flocculant.

In the realm of catalysis, PVSK can be used as a support for catalysts or as a catalyst itself in certain reactions. Its acidic nature can be harnessed for acid-catalyzed reactions in aqueous media, reducing the need for volatile and corrosive mineral acids. The development of PVSK-based membranes for separation processes, such as pervaporation and nanofiltration, can also contribute to greener industrial processes by enabling energy-efficient separation and purification of mixtures.

Deeper Understanding of Complex Interfacial Phenomena and Self-Assembly

The behavior of PVSK at interfaces and its ability to self-assemble are fundamental to many of its existing and potential applications. A deeper understanding of these phenomena at a molecular level is a critical area for future research.

The use of PVSK in colloid titration is a direct consequence of its strong electrostatic interactions at interfaces. frontiersin.org Future studies will likely employ advanced analytical techniques such as neutron reflectometry and atomic force microscopy (AFM) to probe the structure and behavior of PVSK layers adsorbed onto various surfaces. uantwerpen.bemdpi.com This knowledge is vital for optimizing its performance as a surface modifier, stabilizer for colloidal systems, and in the fabrication of layered materials.

The self-assembly of PVSK, particularly in the form of copolymers, into ordered nanostructures in solution is another key research focus. Characterization techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can provide insights into the size, shape, and internal structure of these assemblies. Understanding the factors that govern self-assembly, such as polymer concentration, ionic strength, and temperature, will enable the rational design of PVSK-based nanomaterials for applications in drug delivery, nanoreactors, and templating.

Addressing Challenges in Large-Scale Application and Cost-Effectiveness for Industrial Adoption

For PVSK to transition from a laboratory-scale specialty chemical to a widely used industrial material, several challenges related to its large-scale production and cost-effectiveness must be addressed.

The current synthesis methods can be expensive and may not be easily scalable. Research into more efficient and continuous production processes is needed to reduce manufacturing costs. This includes optimizing reaction conditions, improving yields, and developing cost-effective purification methods. nih.gov

The cost of the starting materials, particularly the monomer and sulfating agents, is a significant factor. Exploring alternative, more abundant, and potentially bio-based feedstocks could be a key strategy to improve cost-effectiveness.

Furthermore, for many potential applications, the performance of PVSK needs to be benchmarked against existing materials to demonstrate a clear cost-performance advantage. This requires a collaborative effort between academic research and industrial development to identify and optimize applications where the unique properties of PVSK offer a significant benefit. Overcoming the hurdles of batch-to-batch variability in commercially available polyelectrolytes is also crucial for reliable industrial application. rsc.org

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing polyvinylsulfuric acid potassium salt?

  • Methodological Answer : Synthesis typically involves sulfonation of polyvinyl alcohol using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. Key steps include controlled temperature (e.g., 40–60°C for sulfonation) and stoichiometric adjustment to ensure complete neutralization. Post-synthesis purification via dialysis or precipitation in ethanol removes unreacted reagents. Standard protocols for soluble salt preparation, such as those for potassium sulfate (e.g., acid-base titration and crystallization), can be adapted .

Q. How can researchers confirm the sulfation degree of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Quantify sulfur content via combustion analysis or barium chloride precipitation for sulfate ions.
  • FTIR Spectroscopy : Identify characteristic sulfate peaks (e.g., S=O stretching at 1250–1150 cm⁻¹ and S-O at 1050–1000 cm⁻¹).
  • ¹H NMR : Compare integration ratios of sulfate-linked protons to the polymer backbone. Cross-validate results with titrimetric methods for accuracy .

Q. What are the recommended storage conditions to prevent hygroscopic degradation of this compound?

  • Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) at room temperature. Avoid exposure to humidity, as potassium salts are prone to moisture absorption. Pre-dry samples before use in sensitive experiments (e.g., 60°C under vacuum for 24 hours). Safety protocols for handling hygroscopic salts, such as those for methylsulfuric acid potassium salt, should be followed .

Advanced Research Questions

Q. How can batch-to-batch consistency be ensured during synthesis for applications requiring high reproducibility (e.g., bioassays)?

  • Methodological Answer : Implement rigorous quality control:

  • Chromatography : Use HPLC or SEC (size-exclusion chromatography) to monitor molecular weight distribution.
  • Elemental Analysis : Verify potassium and sulfur content across batches.
  • Solubility Testing : Standardize dissolution protocols (e.g., solvent purity, temperature) to minimize variability. For sensitive applications, request additional QC metrics (e.g., peptide content analysis principles adapted from peptide synthesis) .

Q. What methodologies are suitable for quantifying potassium content in the presence of the polymeric matrix?

  • Methodological Answer :

  • Gravimetric Analysis : Precipitate potassium as potassium perchlorate (KClO₄) in alcoholic solutions, adapted from historical potassium determination methods.
  • Atomic Absorption Spectroscopy (AAS) : Digest the polymer in nitric acid, filter residues, and analyze potassium emission lines.
  • Ion-Selective Electrodes : Calibrate against standard potassium solutions to account for matrix interference .

Q. How do synthesis parameters (e.g., reaction time, temperature) influence the polymer’s molecular weight and sulfation uniformity?

  • Methodological Answer : Design controlled experiments varying one parameter at a time:

  • Temperature : Higher temperatures (e.g., >60°C) may accelerate sulfonation but risk side reactions (e.g., polymer degradation).
  • Reaction Time : Monitor sulfation kinetics using FTIR at intervals.
  • Post-Analysis : Use GPC to correlate synthesis conditions with molecular weight distribution and polydispersity indices .

Q. How can researchers resolve discrepancies in reported solubility data across studies?

  • Methodological Answer : Conduct systematic solubility studies under controlled conditions:

  • Solvent Purity : Use HPLC-grade water or solvents to eliminate impurities.
  • Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C with stirring (e.g., 24 hours equilibration).
  • Polymer Characterization : Report sulfation degree and molecular weight, as these factors critically influence solubility. Compare findings with literature on structurally similar salts (e.g., potassium sulfate solubility in glycerol solutions) .

Q. What experimental designs are optimal for studying ionic interactions between this compound and other charged species?

  • Methodological Answer :

  • Conductivity Measurements : Track changes in solution conductivity upon adding counterions (e.g., Ca²⁺ or Mg²⁺).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the polymer and target ions.
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior in mixed ionic environments. Reference pH testing frameworks for salt solutions, such as those in Activity 2.14 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.